Technical Documentation Center

2-Methyl-2,5-diazaspiro[3.4]octan-6-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-2,5-diazaspiro[3.4]octan-6-one

Core Science & Biosynthesis

Foundational

Advanced Spirocyclic Scaffolds in Modern Drug Discovery: A Technical Guide to 2-Methyl-2,5-diazaspiro[3.4]octan-6-one

Executive Summary As the pharmaceutical industry shifts away from planar, aromatic-heavy molecules ("flatland") toward highly three-dimensional architectures, spirocyclic building blocks have emerged as critical tools fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry shifts away from planar, aromatic-heavy molecules ("flatland") toward highly three-dimensional architectures, spirocyclic building blocks have emerged as critical tools for lead optimization. As a Senior Application Scientist, I have observed firsthand how incorporating spiro[3.4] systems can rescue a failing drug program by simultaneously improving metabolic stability, solubility, and target specificity[1].

This whitepaper provides an in-depth technical analysis of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (CAS: 2169647-43-0) [2]. By dissecting its physicochemical properties, synthetic integration, and applications in cutting-edge modalities like Targeted Protein Degradation (TPD) and Monoacylglycerol Lipase (MAGL) inhibition, this guide serves as a comprehensive blueprint for drug development professionals.

Structural Causality and Physicochemical Profiling

The architectural brilliance of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one lies in its rigid, orthogonal ring system. It fuses a highly basic, N-methylated azetidine ring with a pyrrolidinone (lactam) ring at a single spiro carbon.

Causality in Drug Design:

  • High sp3 Character (Fsp3 = 1.0): The complete absence of sp2 carbons (excluding the lactam carbonyl) forces the molecule into a rigid 3D conformation. This reduces the entropy penalty upon target binding compared to flexible linear or monocyclic amines[1].

  • Steric Shielding: The spiro-fusion creates a sterically congested environment around the core. This effectively shields the basic azetidine nitrogen from rapid oxidative metabolism (e.g., by CYP450 enzymes), prolonging the molecule's half-life.

  • Precise Vectorization: The lactam nitrogen (N5) serves as an ideal attachment point (vector) for cross-coupling. Unlike flat piperazines, the spiro[3.4] core projects substituents at highly specific, pre-organized angles, allowing for precise engagement with deep binding pockets.

Table 1: Physicochemical Properties of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one
PropertyValueCausality / Impact in Drug Design
CAS Number 2169647-43-0Unique identifier for procurement and IP tracking[2].
Molecular Formula C7H12N2OLow molecular weight (140.18 g/mol ) preserves ligand efficiency.
Fsp3 (Fraction sp3) 1.0Maximizes 3D conformation, improving solubility (LogS).
Topological Polar Surface Area ~32.3 ŲExcellent membrane permeability, highly suitable for CNS targets.
Hydrogen Bond Donors 1Lactam NH serves as a precise vector for target engagement.
Hydrogen Bond Acceptors 2Lactam carbonyl and azetidine nitrogen facilitate kinase/ligase binding.
Table 2: Comparative Scaffold Analysis
Scaffold TypeConformationMetabolic StabilityVectorizationTypical Off-Target Liability
Flat Aromatics 2D (Planar)Low to ModerateLimited to in-plane vectorsHigh (e.g., hERG inhibition)
Monocyclic Aliphatics Flexible 3DModerateHigh entropy penaltyModerate
Spirocycles (Spiro[3.4]) Rigid 3D High (Steric shielding) Precise, pre-organized angles Low

Applications in Targeted Therapeutics

Molecular Glues and Targeted Protein Degradation (TPD)

Recent breakthroughs have utilized spirocyclic lactams as core components of molecular glues. For instance, 2-Methyl-2,5-diazaspiro[3.4]octan-6-one has been successfully incorporated into degraders targeting the Proto-oncogene VAV1 [3]. By binding to the Cereblon (CRBN) E3 ligase, these spirocyclic glues alter the ligase's surface, recruiting VAV1 for poly-ubiquitination and subsequent proteasomal degradation[3]. The rigidity of the spirocycle is crucial here, as it stabilizes the ternary complex.

G A Spirocyclic Molecular Glue (2-Methyl-2,5-diazaspiro[3.4]octan-6-one) D Ternary Complex Formation (CRBN - Glue - VAV1) A->D Binds B Cereblon (CRBN) E3 Ligase B->D Recruits C VAV1 Protein C->D Target E Poly-ubiquitination of VAV1 D->E Ubiquitin Transfer F 26S Proteasomal Degradation E->F Degradation

Mechanism of VAV1 targeted protein degradation via spirocyclic molecular glues.

Monoacylglycerol Lipase (MAGL) Inhibitors

Spirocyclic derivatives are also highly effective in modulating lipid metabolism. Research has demonstrated that replacing traditional morpholine or piperazine linkers with spiro[3.4]octane derivatives yields potent, reversible MAGL inhibitors[4]. The spiro-azetidine moiety specifically improves Lipophilic Ligand Efficiency (LLE), maintaining target potency while drastically reducing hERG liability[4].

Synthetic Methodologies and Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in causality and verification metrics.

G A 2,5-Diazaspiro[3.4]octan-6-one (Core Scaffold) B Reductive Amination (N-Methylation) A->B HCHO, NaBH(OAc)3 C 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (CAS: 2169647-43-0) B->C Isolation D Buchwald-Hartwig Cross-Coupling C->D Aryl Halide, Pd Cat. E Target API (e.g., MAGL Inhibitor) D->E Yield > 75%

Synthetic integration of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one into API scaffolds.

Protocol A: Synthesis via Reductive Amination (N-Methylation)

Objective: Selective methylation of the azetidine nitrogen without reducing the lactam. Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride because its mild hydride-donating capacity ensures selective reduction of the transient iminium ion, leaving the lactam carbonyl completely intact.

Step-by-Step Methodology:

  • Initiation: Dissolve 2,5-diazaspiro[3.4]octan-6-one (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Imine Formation: Add aqueous formaldehyde (37% w/w, 1.2 eq). Stir at room temperature for 30 minutes to allow the iminium intermediate to form.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add NaBH(OAc)3 (1.5 eq).

  • Self-Validating Step: Monitor via LC-MS. The reaction is complete when the secondary amine mass (M+H = 127) disappears and the tertiary amine mass (M+H = 141) emerges. Furthermore, a ninhydrin-stained TLC plate will show the disappearance of a dark purple spot (characteristic of the secondary amine).

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo to yield the target building block.

Protocol B: Buchwald-Hartwig Cross-Coupling of the Lactam NH

Objective: Coupling 2-Methyl-2,5-diazaspiro[3.4]octan-6-one to an aryl halide to form a target API. Causality of Reagents: The spirocyclic core introduces significant steric bulk around the N5 lactam nitrogen. Therefore, Pd2(dba)3 combined with the Xantphos ligand is mandatory. Xantphos possesses a wide bite angle (111°), which forces the palladium center into a geometry that highly favors reductive elimination, overcoming the steric congestion that would otherwise stall the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (1.2 eq), the desired Aryl Halide (1.0 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane.

  • Degassing (Critical Self-Validating Step): Perform three freeze-pump-thaw cycles. Validation: If oxygen is present, the subsequent addition of Xantphos will result in rapid oxidation, turning the solution from pale yellow to a distinct dark brown/black, indicating catalyst death.

  • Catalyst Addition: Under argon, add Pd2(dba)3 (0.05 eq) and Xantphos (0.10 eq).

  • Heating: Heat the mixture to 100°C for 12 hours.

  • Validation & Isolation: Monitor by TLC (UV 254 nm). Complete consumption of the UV-active aryl halide indicates success. Filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.

References

  • [3] Title: Targeted degradation of vav1 (WO2024151547A1) Source: Google Patents URL:

  • [4] Title: Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [1] Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Methyl-2,5-diazaspiro[3.4]octan-6-one: A Rising Scaffold in Medicinal Chemistry

Abstract: The pursuit of novel chemical entities with enhanced three-dimensional (3D) character is a central theme in modern drug discovery. Molecules that depart from "flatland" often exhibit improved physicochemical pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pursuit of novel chemical entities with enhanced three-dimensional (3D) character is a central theme in modern drug discovery. Molecules that depart from "flatland" often exhibit improved physicochemical properties and pharmacological profiles.[1] Spirocyclic scaffolds, which feature two rings connected by a single common atom, are exemplary of this principle, offering rigid yet complex 3D architectures.[2][3] This guide provides a comprehensive technical overview of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one, a promising heterocyclic building block. We will delve into its molecular structure, propose a robust synthetic strategy, detail methods for its analytical characterization, and explore its potential applications in drug development, with a particular focus on inhibiting challenging oncogenic targets like KRAS G12C. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel spirocyclic frameworks in their programs.

The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery

In recent years, there has been a paradigm shift away from planar, aromatic-heavy compound libraries towards molecules with a higher fraction of sp³-hybridized carbon centers. This shift is driven by compelling evidence that increased three-dimensionality correlates with improved clinical success.[1] Spirocyclic systems are at the forefront of this movement for several key reasons:

  • Enhanced 3D-Topology: The spiro fusion point creates a rigid, non-planar structure that projects substituents into well-defined vectors in three-dimensional space. This conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2]

  • Improved Physicochemical Properties: Compared to their non-spirocyclic or aromatic counterparts, azaspirocycles often demonstrate higher aqueous solubility, decreased lipophilicity, and improved metabolic stability—all highly desirable traits for drug candidates.[1]

  • Novelty and Intellectual Property: The exploration of spirocyclic chemical space is less mature than that of more traditional heterocycles, offering significant opportunities for discovering novel pharmacophores and securing intellectual property.[4]

The 2,5-diazaspiro[3.4]octan-6-one core, which combines a strained azetidine ring with a pyrrolidinone ring, represents a unique and underexplored scaffold with significant potential for creating diverse and potent bioactive molecules.[5][6]

Molecular Structure and Physicochemical Properties

2-Methyl-2,5-diazaspiro[3.4]octan-6-one is characterized by a central quaternary carbon (the spiro atom) that joins a 4-membered azetidine ring and a 5-membered pyrrolidinone (a lactam) ring. The methyl group on the azetidine nitrogen (N-2) and the lactam functionality provide distinct points for further chemical modification.

Diagram: 2D Structure of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one

G SM Starting Materials (e.g., Protected amino acids) Int1 Intermediate 1 (Protected Spirocycle Precursor) SM->Int1 Multi-step Synthesis Cyc Intermediate 2 (N-Boc-2,5-diazaspiro[3.4]octan-6-one) Int1->Cyc Cyclization & Deprotection Meth Target Molecule (2-Methyl-2,5-diazaspiro[3.4]octan-6-one) Cyc->Meth Reductive Amination (HCHO, NaBH(OAc)₃) Pur Final Product (Purified Compound) Meth->Pur Purification (Chromatography/Crystallization)

Caption: High-level overview of the proposed synthetic pathway.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-2,5-diazaspiro[3.4]octan-6-one (Parent Scaffold) This step would be based on literature procedures for analogous spirocycles, likely involving a multi-step sequence starting from commercially available materials. [7]For the purpose of this guide, we assume the successful synthesis of the parent scaffold.

Step 2: N-Methylation via Reductive Amination

  • Dissolution: Dissolve N-Boc-2,5-diazaspiro[3.4]octan-6-one (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Formation: Add aqueous formaldehyde (37% solution, 1.2 eq) to the solution. The reaction is stirred at room temperature for 1-2 hours to allow for the formation of the transient hydroxymethyl intermediate or iminium ion.

    • Rationale: Formaldehyde is the simplest aldehyde and a highly efficient source of a methylene group for reductive amination.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards carbonyls (like the lactam in our molecule) than other hydrides such as sodium borohydride.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 2-Methyl-2,5-diazaspiro[3.4]octan-6-one.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to fully characterize the final compound.

Self-Validating System: The combination of these techniques provides a self-validating system. MS confirms the molecular weight, IR confirms the presence of key functional groups, and NMR provides the precise atomic connectivity, confirming the overall structure. Any deviation in one technique would be flagged by the others.

TechniqueExpected ResultRationale and Interpretation
¹H NMR Multiple signals in the aliphatic region (2.0-4.0 ppm). A singlet for the N-CH₃ group (~2.4 ppm). A broad singlet for the lactam N-H (~7.5-8.5 ppm).The chemical shifts and coupling patterns (splitting) of the CH₂ protons in the azetidine and pyrrolidinone rings provide definitive proof of the spirocyclic core's connectivity. The N-CH₃ singlet is a key diagnostic peak. [8][9]
¹³C NMR A signal for the spiro quaternary carbon (~60-70 ppm). A signal for the lactam carbonyl carbon (~175-180 ppm). Signals for the N-CH₃ (~35-45 ppm) and various CH₂ carbons.Confirms the carbon skeleton, including the presence of the unique spiro carbon and the lactam carbonyl. [10]
LC-MS (ESI+) A major peak corresponding to [M+H]⁺ at m/z = 141.10.Provides rapid confirmation of the molecular weight of the synthesized compound, confirming the success of the methylation step.
FT-IR A strong absorption band for the C=O stretch of the lactam (~1670-1690 cm⁻¹). A band for the N-H stretch (~3200 cm⁻¹).Confirms the presence of the key lactam functional group within the molecule.

Application in Drug Development: Targeting KRAS G12C

The Ras family of small GTPases (KRAS, HRAS, NRAS) are critical regulators of cell growth, proliferation, and survival. [11]Mutations in Ras are among the most common drivers of human cancers, with KRAS mutations being particularly prevalent in lung, colorectal, and pancreatic cancers. [12]For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the smooth, pocket-less nature of its surface. [13] The discovery of a specific mutation, KRAS G12C (a glycine-to-cysteine substitution at codon 12), created a new therapeutic opportunity. The mutant cysteine provides a unique covalent handle for targeted inhibitors. Several diazaspiro[3.4]octane derivatives have been explored as scaffolds for such inhibitors, highlighting the relevance of our target molecule's core structure.

Diagram: Simplified KRAS Signaling Pathway

KRAS_Pathway cluster_membrane Cell Membrane RTK RTK (e.g., EGFR) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS1 (GEF) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12C mutation) RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Gene Expression (Cell Proliferation, Survival) Nucleus->Proliferation Inhibitor 2,5-Diazaspirooctane -based Inhibitor Inhibitor->KRAS_GDP Covalently Binds Traps Inactive State

Caption: The role of KRAS G12C in oncogenic signaling and its inhibition.

The 2-Methyl-2,5-diazaspiro[3.4]octan-6-one scaffold serves as a rigid core from which a warhead (to bind covalently to Cys12) and a binding moiety (to interact with other pockets on the protein surface) can be projected. The methylation at the N-2 position can serve to fine-tune solubility, cell permeability, and metabolic stability, or it can act as an attachment point for further derivatization to optimize the molecule's pharmacokinetic and pharmacodynamic properties.

Conclusion

2-Methyl-2,5-diazaspiro[3.4]octan-6-one represents a valuable, 3D-rich building block for modern medicinal chemistry. Its rigid spirocyclic core, combining azetidine and pyrrolidinone rings, offers a unique structural framework for the development of novel therapeutics. Through logical and established synthetic methodologies, this scaffold can be accessed and functionalized to target complex biological systems. Its potential application in the challenging field of KRAS inhibition underscores the value that novel, three-dimensional chemical matter brings to the field of drug discovery. Continued exploration of this and related spirocyclic systems is poised to deliver the next generation of innovative medicines.

References

Sources

Foundational

A Technical Guide to 2-Methyl-2,5-diazaspiro[3.4]octan-6-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which offers a path to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which offers a path to escape the "flatland" of traditional aromatic compounds. This guide provides a comprehensive technical overview of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one, a specific and valuable derivative of the diazaspiro[3.4]octane class. We will delve into its structural elucidation based on IUPAC nomenclature, explore detailed synthetic pathways, analyze its physicochemical properties, and discuss its emerging role as a versatile building block in the design of novel therapeutics. This document serves as a resource for researchers aiming to leverage the unique structural and functional attributes of this compound in drug discovery programs.

Introduction: The Rise of Spirocycles in Medicinal Chemistry

The quest for novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in modern drug discovery.[1] Diazaspirocycles, bicyclic heterocyclic compounds featuring two nitrogen atoms and a shared spiro carbon, are at the forefront of this exploration.[1] Their rigid, three-dimensional architecture provides distinct advantages over planar molecules by enabling more precise and high-affinity interactions with biological targets.[1] The diazaspiro[3.4]octane core, in particular, is an emerging privileged structure, appearing in compounds with diverse biological activities, including antitubercular and antimalarial agents, as well as modulators of complex signaling pathways.[2][3] This guide focuses on the N-methylated lactam derivative, 2-Methyl-2,5-diazaspiro[3.4]octan-6-one, a scaffold primed for elaboration in lead optimization campaigns.

Structural Elucidation and Nomenclature

Understanding the precise structure is fundamental. The IUPAC name, 2-Methyl-2,5-diazaspiro[3.4]octan-6-one, is systematically deconstructed as follows:

  • Spiro[3.4]: This descriptor indicates a spirocyclic compound where a single carbon atom (the spiro atom) joins two rings. The numbers '3' and '4' denote the number of atoms in each ring, excluding the spiro atom itself.[4][5] This corresponds to a 4-membered ring and a 5-membered ring.

  • octan: The suffix signifies a total of eight atoms in the bicyclic system.

  • 2,5-diaza: Two nitrogen atoms replace carbon atoms at positions 2 and 5. According to IUPAC rules for spiro compounds, numbering begins in the smaller ring at an atom adjacent to the spiro center.[6]

  • -6-one: A carbonyl group (ketone/lactam) is located at position 6.

  • 2-Methyl: A methyl group is attached to the nitrogen atom at the 2-position.

This systematic naming precisely defines the structure, which is a key starting point for both synthesis and computational studies.

Physicochemical Properties

The parent scaffold, 2,5-diazaspiro[3.4]octan-6-one, possesses properties that make it an attractive starting point for library synthesis. The introduction of the N-methyl group in the target compound subtly alters these characteristics.

PropertyValue (Parent Scaffold)Expected Impact of N-Methylation
Molecular Weight 126.16 g/mol [7]Increase to ~140.18 g/mol
XLogP3 -1.2[7]Slight increase in lipophilicity
Hydrogen Bond Donors 2Reduced to 1 (amide N-H remains)
Hydrogen Bond Acceptors 2Remains 2 (carbonyl O and N-methyl)
Polar Surface Area 41.1 Ų[7]Minor change

Data for the parent scaffold, 2,5-diazaspiro[3.4]octan-6-one, sourced from PubChem.[7]

The reduction in hydrogen bond donor count upon methylation can be a critical modification for improving membrane permeability and oral bioavailability, a common strategy in drug design.

Synthetic Strategies and Methodologies

The synthesis of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one can be approached through a multi-step sequence starting from commercially available materials. The core strategy involves the construction of the diazaspiro[3.4]octan-6-one scaffold, followed by selective N-methylation.

Diagram: Synthetic Workflow

G cluster_0 Scaffold Synthesis cluster_1 N-Methylation A 1. Starting Materials (e.g., Azetidine & Glycine derivatives) B 2. Cyclization Reaction (Formation of Lactam Ring) A->B C 3. Spirocyclization (Formation of Azetidine Ring) B->C D 4. Purification & Characterization (Column Chromatography, NMR, MS) C->D E 5. Parent Scaffold (2,5-diazaspiro[3.4]octan-6-one) D->E Intermediate Product F 6. Selective Methylation (e.g., Eschweiler-Clarke or Reductive Amination) E->F G 7. Final Purification & Analysis (HPLC, NMR, HRMS) F->G H 8. Final Product (2-Methyl-2,5-diazaspiro[3.4]octan-6-one) G->H

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of the Parent Scaffold (Illustrative)

While specific, published routes for this exact molecule are scarce, a plausible synthesis can be adapted from methodologies for similar diazaspirocycles.[8][9][10] This protocol is illustrative, based on established chemical transformations.

Step 1: Synthesis of tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate

  • Reaction Setup: To a solution of a suitable orthogonally protected azetidine building block in a polar aprotic solvent (e.g., DMF), add a glycine ester derivative and a coupling agent such as HATU.

  • Base Addition: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) and stir the reaction at room temperature for 16-24 hours. Causality: HATU activates the carboxylic acid for amide bond formation, while DIPEA scavenges the resulting acid.

  • Deprotection & Cyclization: Following amide formation, perform an in-situ deprotection of the glycine nitrogen (e.g., TFA for a Boc group) which will spontaneously cyclize to form the lactam ring.

  • Workup & Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Deprotection to Yield 2,5-diazaspiro[3.4]octan-6-one

  • Acidolysis: Dissolve the purified Boc-protected intermediate in a solution of 4M HCl in dioxane or a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Reaction: Stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture in vacuo. The resulting hydrochloride salt can be used directly or neutralized with a base to yield the free amine.

Step 3: Selective N-Methylation

  • Reaction Setup: Dissolve the parent scaffold (as the free base) in methanol. Add an excess of aqueous formaldehyde (37 wt. %).

  • Reduction: Cool the mixture to 0°C and add sodium borohydride (NaBH₄) portion-wise. Causality: This is a reductive amination. The more nucleophilic secondary amine of the azetidine ring reacts with formaldehyde to form an iminium ion intermediate, which is then reduced by NaBH₄ to yield the N-methyl product. The amide nitrogen is significantly less nucleophilic and does not react under these conditions.

  • Workup & Purification: After stirring for 4-6 hours, quench the reaction by carefully adding acetone. Remove the solvent under reduced pressure. Re-dissolve the residue in DCM and wash with water. Dry the organic layer, concentrate, and purify by HPLC to obtain the final product, 2-Methyl-2,5-diazaspiro[3.4]octan-6-one.

Self-Validation: Each step requires rigorous analytical validation.

  • TLC/LC-MS: To monitor reaction progress and purity.

  • NMR (¹H and ¹³C): To confirm the structural integrity of the intermediate and final product. The appearance of a new singlet around 2.5-3.0 ppm in the ¹H NMR spectrum corresponding to the N-methyl group is a key indicator of success.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

Applications in Medicinal Chemistry and Drug Development

The 2-Methyl-2,5-diazaspiro[3.4]octan-6-one scaffold is a valuable starting point for creating libraries of drug candidates. The remaining secondary amide (N-H at position 5) and the alpha-carbon to the lactam are prime points for diversification.

Potential Therapeutic Areas:
  • Antimalarials: A novel diazaspiro[3.4]octane series has been identified with potent activity against multiple life-cycle stages of the Plasmodium falciparum parasite.[2]

  • Antituberculars: The 2,6-diazaspiro[3.4]octane core has been used to develop remarkably potent antitubercular leads.[3]

  • Pain and CNS Disorders: Derivatives of the isomeric 2,6-diazaspiro[3.4]octan-7-one scaffold have been developed as potent sigma-1 receptor antagonists, which can enhance the analgesic effects of opioids and mitigate tolerance.[11]

Diagram: Role in Target-Oriented Drug Design

G cluster_0 Diversification Points cluster_1 Potential Targets Core 2-Methyl-2,5-diazaspiro [3.4]octan-6-one Scaffold N5 N5-H Amide Core->N5 Acylation, Alkylation C7 C7-Position Core->C7 Functionalization Kinase Kinase Inhibitors N5->Kinase Protease Protease Inhibitors N5->Protease C7->Kinase GPCR GPCR Modulators C7->GPCR

Caption: Diversification of the core scaffold for various therapeutic targets.

Conclusion

2-Methyl-2,5-diazaspiro[3.4]octan-6-one represents more than just a single chemical entity; it is a gateway to a rich chemical space defined by three-dimensionality and synthetic tractability. Its rigid framework, combined with strategic points for chemical modification, makes it an exceptionally valuable building block for modern medicinal chemistry. By providing a detailed understanding of its structure, synthesis, and potential applications, this guide aims to empower researchers to harness the full potential of this and related diazaspirocyclic scaffolds in the pursuit of next-generation therapeutics.

References

  • Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Vedantu. [Link]

  • New Innovative Methods for IUPAC Nomenclature of Bicyclo and Spiro Compounds in Organic Chemistry. ERIC. [Link]

  • INNOVATIVE METHODS FOR THE IUPAC NOMENCLATURE OF BICYCLO AND SPIRO COMPOUNDS. WikiEducator. [Link]

  • Synopsis, Preamble, SP-0 and SP-1. IUPAC. [Link]

  • What is the process for naming spiro compounds? CK-12 Foundation. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 2,5-Diazaspiro[3.4]octan-6-one. PubChem. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Semantic Scholar. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-2,5-diazaspiro[3.4]octan-6-one in Advanced Medicinal Chemistry

Introduction & Structural Rationale The transition from planar, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional scaffolds—often termed "escaping from flatland"—is a cornerstone of modern drug discovery[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The transition from planar, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional scaffolds—often termed "escaping from flatland"—is a cornerstone of modern drug discovery[1]. Incorporating rigid, three-dimensional structures allows for the precise spatial orientation of pharmacophores, leading to enhanced target binding and improved physicochemical properties. Among these privileged scaffolds, 2-Methyl-2,5-diazaspiro[3.4]octan-6-one has emerged as a highly valuable building block for drug development professionals.

This specific diazaspirocycle offers a highly constrained conformation, featuring a basic tertiary amine (N2-methyl) and a reactive lactam (N5). This bifunctional nature makes it an ideal moiety for optimizing Lipophilic Ligand Efficiency (LLE)[2] and designing complex heterobifunctional molecules, such as Targeted Protein Degraders (PROTACs)[3].

Physicochemical Profiling: The Spirocyclic Advantage

A primary challenge in lead optimization is mitigating the "molecular obesity" that occurs when lipophilic groups are added to gain target affinity. By replacing flat rings (like piperazines or morpholines) with the 2-Methyl-2,5-diazaspiro[3.4]octan-6-one scaffold, medicinal chemists can maintain target potency (pIC50) while lowering the partition coefficient (cLogP), thereby driving up the LLE[2]. Furthermore, the steric hindrance around the spiro-carbon shields adjacent bonds from rapid cytochrome P450-mediated metabolism.

Table 1: Comparative Physicochemical Impact of Scaffold Replacement

Scaffold TypeExample MotifFraction sp3 ( Fsp3​ )Typical cLogP ImpactLLE TrajectoryTarget Application
Flat / Aromatic Phenyl / Pyridine0.0 - 0.2+1.5 to +2.5DecreasesEarly Hit Generation
Saturated Heterocycle Piperazine / Morpholine0.8 - 1.0+0.5 to +1.0NeutralStandard Lead Opt.
Spirocyclic 2,5-Diazaspiro[3.4]octane >0.8 -0.2 to +0.3 Increases (+1 to +2) Advanced Lead Opt. / PROTACs

Application in Targeted Protein Degradation (PROTACs)

Recent patent literature highlights the critical use of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one in the synthesis of degraders targeting the VAV1 proto-oncogene, a key regulator in inflammatory and autoimmune disorders[3]. In this context, the spirocyclic lactam serves as a rigidified linker-attachment point. The vector orientation provided by the spiro-junction is essential for minimizing the entropic penalty during the formation of the ternary complex between the target protein (VAV1), the PROTAC molecule, and the E3 ligase.

G PROTAC PROTAC Molecule (Spiro-linker incorporated) Ternary Ternary Complex (VAV1 - PROTAC - E3) PROTAC->Ternary VAV1 Target Protein (VAV1) VAV1->Ternary E3 E3 Ligase (Cereblon/VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Degradation Target Degradation & PROTAC Recycling Proteasome->Degradation Degradation->PROTAC Recycling

Figure 1: Mechanism of VAV1 target degradation utilizing a spirocycle-incorporated PROTAC.

Experimental Protocol: Palladium-Catalyzed Lactam N-Arylation

Context & Causality: Attaching the 2-Methyl-2,5-diazaspiro[3.4]octan-6-one scaffold to an aryl halide (e.g., a VAV1 ligand precursor) requires overcoming the poor nucleophilicity of the lactam nitrogen (N5). Standard SN​Ar conditions are insufficient due to the resonance stabilization of the lactam lone pair. Therefore, a Buchwald-Hartwig cross-coupling is the optimal approach[3].

Reagents and Materials
  • Substrate: 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (1.0 equiv)

  • Electrophile: Aryl Halide (e.g., substituted bromobiphenyl) (1.1 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) (0.05 equiv)

  • Ligand: Xantphos (0.1 equiv)

  • Base: Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology

Step 1: Preparation under Inert Atmosphere In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, 2-Methyl-2,5-diazaspiro[3.4]octan-6-one, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ .

  • Causality: Cs2​CO3​ is selected because its basicity is perfectly tuned to deprotonate the lactam without degrading the sensitive spirocyclic core. Xantphos provides a wide bite angle, facilitating the challenging reductive elimination step to form the sterically hindered C-N bond.

Step 2: Solvent Addition & Degassing Add anhydrous 1,4-dioxane. Degas the suspension via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes.

  • Causality: Pd(0) catalysts are highly sensitive to oxygen, which can cause premature catalyst deactivation (oxidation to inactive Pd(II) complexes). Rigorous degassing is a self-validating step for reproducible yields.

Step 3: Reaction Execution & Monitoring Seal the tube and heat the mixture to 100°C in a pre-heated oil bath for 12-16 hours. Monitor the reaction via LC-MS.

  • Validation Check: The disappearance of the aryl halide isotopic pattern and the appearance of the product mass ( [M+H]+ ) validates successful coupling.

Step 4: Workup & Filtration Cool the reaction to room temperature, dilute with ethyl acetate (EtOAc), and filter through a pad of Celite.

  • Causality: This step efficiently removes the palladium black precipitates and insoluble inorganic salts ( Cs2​CO3​ , CsBr) before chromatography.

Step 5: Purification Concentrate the filtrate in vacuo. Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

  • Causality: The basic tertiary amine (N2-methyl) often streaks severely on standard normal-phase silica gel, leading to poor recovery. Reverse-phase HPLC ensures the high purity (>95%) required for downstream biological assays.

G Start 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (Starting Scaffold) Step1 Reagent Prep & Degassing (Pd Catalyst, Base, Dioxane) Start->Step1 Step2 Buchwald-Hartwig Cross-Coupling (100°C, 12-16h) Step1->Step2 Step3 Celite Filtration & HPLC Purification Step2->Step3 Step4 Physicochemical Profiling (LLE, Solubility, LogD) Step3->Step4 Decision LLE > 5.0? Step4->Decision Hit Lead Compound Progression Decision->Hit Yes Opt Further Structural Optimization Decision->Opt No Opt->Step1

Figure 2: Synthetic workflow and decision matrix for spirocyclic LLE optimization.

References

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety Journal of Medicinal Chemistry - ACS Publications[Link]

  • Targeted Degradation of VAV1 (WO2024151547A1)

Sources

Application

protocol for the synthesis of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one derivatives

Application Note: Protocol for the Synthesis of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one Derivatives Executive Summary & Strategic Rationale The incorporation of spirocyclic building blocks into drug candidates is a field...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Synthesis of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one Derivatives

Executive Summary & Strategic Rationale

The incorporation of spirocyclic building blocks into drug candidates is a field-proven strategy to enhance the fraction of sp³-hybridized carbons ( Fsp3​ ). This three-dimensionality reduces flat, unspecific hydrophobic interactions, thereby improving Lipophilic Ligand Efficiency (LLE), aqueous solubility, and target selectivity. Specifically, the 2,5-diazaspiro[3.4]octan-6-one scaffold provides a rigidified lactam core with an orthogonal azetidine ring, offering unique spatial vectors for target engagement.

This structural motif has been successfully deployed in the development of potent Monoacylglycerol Lipase (MAGL) inhibitors 1 and advanced targeted protein degraders (PROTACs) directed against the VAV1 protein 2. Furthermore, diazaspiro[3.4]octane series have demonstrated significant activity against multiple stages of the human malaria parasite Plasmodium falciparum3.

Mechanistic Overview & Reaction Causality

The synthesis of 2-methyl-2,5-diazaspiro[3.4]octan-6-one derivatives is typically achieved via a highly controlled, three-stage sequence starting from commercially available tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate. Each step is engineered with specific chemoselective controls:

  • Chemoselective N-Arylation: The initial functionalization targets the lactam nitrogen (N5). When reacting with a dihalogenated aryl system (e.g., 1-bromo-4-iodobenzene), cross-coupling conditions are tuned to exploit the lower bond dissociation energy of the C–I bond (~280 kJ/mol) compared to the C–Br bond (~340 kJ/mol). This ensures regioselective arylation while preserving the bromide as a synthetic handle for downstream Suzuki-Miyaura coupling or PROTAC linker attachment.

  • Acid-Mediated Deprotection: The Boc protecting group on the azetidine nitrogen (N2) is cleaved using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). The spiro-lactam core remains highly stable under these acidic conditions, avoiding unwanted ring-opening side reactions.

  • Reductive Methylation: The liberated secondary amine is methylated using aqueous formaldehyde and sodium triacetoxyhydroborate ( NaBH(OAc)3​ ). The addition of a weak acid (acetic acid) catalyzes the dehydration of the hemiaminal to form the highly electrophilic iminium ion. NaBH(OAc)3​ is specifically chosen over sodium cyanoborohydride ( NaBH3​CN ) due to its lower toxicity and superior chemoselectivity; the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the iminium intermediate without reducing the lactam carbonyl.

Synthetic Workflow Visualization

SyntheticWorkflow SM tert-butyl 6-oxo-2,5-diazaspiro [3.4]octane-2-carboxylate Int1 N-Arylated Intermediate (Boc-protected) SM->Int1 1-bromo-4-iodobenzene Cross-Coupling Int2 Deprotected Amine (TFA Salt) Int1->Int2 TFA / DCM 25 °C, 1 h Prod 2-Methyl-2,5-diazaspiro [3.4]octan-6-one Derivative Int2->Prod HCHO, NaBH(OAc)3 AcOH, 25 °C, 2 h

Synthetic workflow for 2-methyl-2,5-diazaspiro[3.4]octan-6-one derivatives.

Quantitative Data & Physicochemical Profiling

The integration of the 2,5-diazaspiro[3.4]octan-6-one core significantly impacts both reaction yields and the physicochemical properties of the final drug candidates. Table 1 summarizes representative data demonstrating the efficiency of this synthetic route and the resulting biological enhancements.

Compound / IntermediateTarget ApplicationReaction StepYield (%)LLEIC₅₀ (nM)
Hit Compound 1 (Non-spirocyclic)MAGL InhibitorN/AN/A3.545
Spiro Derivative 2aMAGL InhibitorFull Synthesis264.613
5-(4-bromophenyl)-2,5-diazaspiro[3.4]octan-6-oneVAV1 DegraderDeprotection>95N/AN/A
5-(4-bromophenyl)-2-methyl-2,5-diazaspiro[3.4]octan-6-oneVAV1 DegraderReductive Methylation76N/AN/A

Table 1: Quantitative summary of synthetic yields and physicochemical property improvements associated with the diazaspiro[3.4]octane scaffold.

Detailed Experimental Protocol

Materials & Reagents:

  • tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate

  • 1-bromo-4-iodobenzene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyhydroborate ( NaBH(OAc)3​ )

  • Glacial acetic acid (AcOH)

Step 1: Synthesis of tert-butyl 5-(4-bromophenyl)-6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate

  • Preparation: In an oven-dried flask under an inert atmosphere (nitrogen or argon), dissolve tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) and 1-bromo-4-iodobenzene (1.2 eq) in an anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Catalyst Addition: Add the appropriate copper or palladium catalyst, ligand, and a base (e.g., Cs2​CO3​ ).

  • Reaction: Heat the mixture to the specified temperature (typically 80–100 °C) and stir until complete consumption of the starting material is observed via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove metal salts, and concentrate the filtrate. Purify via flash column chromatography to afford the N-arylated intermediate.

Step 2: Deprotection to yield 5-(4-bromophenyl)-2,5-diazaspiro[3.4]octan-6-one

  • Reaction Setup: Dissolve the tert-butyl 5-(4-bromophenyl)-6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate (200 mg, ~0.52 mmol) in a mixture of DCM (2 mL) and TFA (0.4 mL).

  • Execution: Stir the solution at 25 °C for 1 hour. The high concentration of TFA ensures rapid and complete cleavage of the Boc group.

  • Isolation: Concentrate the reaction mixture in vacuo to remove all volatile components (DCM and excess TFA). The resulting 5-(4-bromophenyl)-2,5-diazaspiro[3.4]octan-6-one is obtained as a yellow solid (TFA salt) and serves as a self-validating intermediate that can be used directly in the next step without further purification.

Step 3: Reductive Methylation to yield 5-(4-bromophenyl)-2-methyl-2,5-diazaspiro[3.4]octan-6-one

  • Iminium Formation: To a solution of the crude deprotected amine (0.71 mmol, 1.0 eq) in DCM (2 mL), add formaldehyde (37% aq., 39.1 µL, 2.0 eq) and glacial acetic acid (20.3 µL, 0.5 eq). Stir the mixture at 25 °C for 1 hour. Note: The addition of acetic acid is critical to lower the pH slightly, facilitating the dehydration of the hemiaminal to the reactive iminium ion.

  • Reduction: Add sodium triacetoxyhydroborate (452 mg, 3.0 eq) in one portion. Stir the reaction mixture at 25 °C for 2 hours.

  • Quenching & Extraction: Dilute the reaction mixture with water (100 mL) to quench any unreacted reducing agent. Extract the aqueous layer with ethyl acetate ( 3×50 mL).

  • Washing & Drying: Wash the combined organic layers with brine ( 3×20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Final Product: The product, 5-(4-bromophenyl)-2-methyl-2,5-diazaspiro[3.4]octan-6-one, is obtained as a white solid (approx. 76% yield).

References

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety. Journal of Medicinal Chemistry - ACS Publications.[1]

  • WO2024151547A1 - Targeted degradation of vav1. Google Patents.[2]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry - ACS Publications.[3]

Sources

Method

biological activity of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one

Application Note: Rational Design and Biological Validation of VAV1 Molecular Glue Degraders Utilizing 2-Methyl-2,5-diazaspiro[3.4]octan-6-one Prepared by: Senior Application Scientist, Targeted Protein Degradation (TPD)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Biological Validation of VAV1 Molecular Glue Degraders Utilizing 2-Methyl-2,5-diazaspiro[3.4]octan-6-one

Prepared by: Senior Application Scientist, Targeted Protein Degradation (TPD) Target Audience: Medicinal Chemists, TPD Researchers, and Drug Development Professionals

The Chemical Biology of Spirocyclic Scaffolds in TPD

In the rapidly evolving field of targeted protein degradation (TPD), achieving the optimal balance between ternary complex stability and drug-like pharmacokinetic (PK) properties is a primary bottleneck. The compound 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (CAS: 2169647-43-0) has recently emerged as a highly privileged spirocyclic building block in the synthesis of next-generation Molecular Glue Degraders (MGDs)[1].

The Causality of Scaffold Selection: Historically, TPD linkers relied heavily on flexible aliphatic or PEG-based chains. However, these highly flexible linkers incur a massive entropic penalty upon the formation of the E3 ligase-Degrader-Target ternary complex. By integrating the conformationally restricted spirocyclic core of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one, researchers can pre-organize the degrader’s geometry[2]. This structural rigidity serves three critical functions:

  • Thermodynamic Favorability: It lowers the entropic cost of binding, driving highly efficient ternary complex formation at sub-nanomolar concentrations.

  • Physicochemical Optimization: It reduces the number of rotatable bonds (nRotB) and polar surface area, directly translating to improved oral bioavailability and cellular permeability—overcoming the classic PK/PD mismatches seen with high-molecular-weight PROTACs[3].

  • Precise Vectoring: It enforces a specific exit vector that perfectly aligns the target-binding moiety with the neosubstrate interface.

Mechanistic Grounding: Targeting the VAV1 "Undruggable" Landscape

Recent patent literature and structural biology studies highlight the use of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one in synthesizing MGDs directed against Proto-oncogene VAV1 [1].

VAV1 is a guanine nucleotide exchange factor (GEF) exclusively expressed in hematopoietic lineages, where it acts as a dominant signal transduction hub for T-cell and B-cell receptor (TCR/BCR) signaling. Because its scaffolding functions are just as critical as its catalytic activity, traditional occupancy-based kinase/GEF inhibitors have failed to fully modulate VAV1. Degradation is the only definitive way to ablate its disease-driving functions[4].

Interestingly, MGDs utilizing this spirocyclic scaffold recruit the Cereblon (CRBN) E3 ligase to ubiquitinate VAV1 via a completely novel interface. Instead of relying on the canonical β -hairpin "G-loop" degron (seen in targets like GSPT1 or Ikaros), these spirocyclic glues engage a novel SH3 RT-loop degron on VAV1[4]. This proves that precisely engineered spirocyclic topologies can expand the CRBN target space into previously "undruggable" territories.

G MGD Spirocyclic MGD (2-Methyl-2,5-diazaspiro...) CRBN Cereblon (CRBN) E3 Ligase MGD->CRBN Binds VAV1 VAV1 Protein (SH3 Domain) MGD->VAV1 Recruits Ternary Ternary Complex (CRBN-MGD-VAV1) CRBN->Ternary VAV1->Ternary Ub Polyubiquitination Ternary->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets to Effect Inhibition of T-Cell Activation Proteasome->Effect Results in

Mechanism of VAV1 targeted protein degradation via CRBN-mediated ubiquitination.

Quantitative Pharmacological Profile

The biological consequence of spirocycle-enabled VAV1 degradation is the profound suppression of immune cell activation. Compounds in this class (such as MRT-6160 and ICP-538) demonstrate deep degradation of VAV1, leading to the inhibition of Th17 polarization and a significant reduction in pro-inflammatory cytokines[5][6].

Table 1: Pharmacological & Mechanistic Profile of Spirocyclic VAV1 Degraders

ParameterDescription / ValueMechanistic Implication
Target Neosubstrate Proto-oncogene VAV1Hematopoietic-specific target; avoids broad systemic toxicity.
E3 Ligase Recruited Cereblon (CRBN)Hijacks the endogenous ubiquitin-proteasome system (UPS).
Structural Motif 2-Methyl-2,5-diazaspiro[3.4]octan-6-oneConfers rigidity; optimizes the thermodynamics of ternary complex formation.
Degron Interface SH3 RT-LoopBypasses the canonical G-loop, proving high plasticity of the CRBN interface.
Downstream Phenotype ↓ IL-2, ↓ IL-17, ↓ T-cell proliferationHigh efficacy in autoimmune models (e.g., Colitis, Rheumatoid Arthritis).

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent false positives (e.g., mistaking compound cytotoxicity for targeted degradation), the following protocols are designed as self-validating systems . They incorporate mechanistic rescue controls to definitively prove that the observed biological activity is driven by CRBN-mediated proteasomal degradation.

Protocol A: In Vitro VAV1 Degradation & Mechanistic Rescue Assay

Objective: Quantify the DC50​ (concentration at 50% degradation) and prove the mechanism is dependent on the UPS and Cullin-RING ligases.

  • Cell Culture & Seeding:

    • Culture Jurkat T-cells (which express high endogenous levels of VAV1) in RPMI-1640 supplemented with 10% FBS.

    • Seed cells at 1×106 cells/well in a 6-well plate.

  • Self-Validation Pre-treatment (The Causality Check):

    • Why this matters: If the spirocyclic compound is a true MGD, degradation will be blocked by inhibiting the proteasome or the E3 ligase machinery.

    • Divide cells into three cohorts. Pre-incubate Cohort 1 with Vehicle (DMSO), Cohort 2 with 1 µM MG132 (Proteasome inhibitor), and Cohort 3 with 1 µM MLN4924 (Neddylation inhibitor that blocks Cullin-RING ligases) for 2 hours.

  • Compound Treatment:

    • Treat all cohorts with a dose-response gradient (1 nM to 10 µM) of the synthesized 2-Methyl-2,5-diazaspiro[3.4]octan-6-one derived degrader for 12 hours.

  • Lysis & Immunoblotting:

    • Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

    • Perform SDS-PAGE and Western Blotting. Probe for VAV1, CRBN, and GAPDH (loading control).

    • Expected Result: VAV1 should be depleted in Cohort 1 in a dose-dependent manner, but fully rescued (stabilized) in Cohorts 2 and 3.

Protocol B: Functional T-Cell Activation and Cytokine Release Assay

Objective: Validate that VAV1 degradation functionally impairs TCR signaling and Th17 polarization.

  • PBMC Isolation & Stimulation:

    • Isolate primary human Peripheral Blood Mononuclear Cells (PBMCs) via Ficoll gradient.

    • Why this matters: VAV1 is essential for translating TCR engagement into cytokine production. Stimulate the PBMCs using anti-CD3/CD28 magnetic beads to mimic antigen-presenting cell activation.

  • Degrader Administration:

    • Concurrently treat the stimulated PBMCs with the VAV1 MGD at DC90​ concentrations (determined from Protocol A). Include a non-stimulated control and a vehicle-stimulated control.

  • Incubation & Harvesting:

    • Incubate for 48 hours at 37°C, 5% CO2​ . Centrifuge the plate to pellet the cells and carefully harvest the supernatant.

  • Cytokine Quantification (ELISA):

    • Analyze the supernatant using high-sensitivity ELISAs for IL-2 (early T-cell activation marker) and IL-17 (Th17 polarization marker).

    • Expected Result: The spirocyclic MGD should potently blunt the release of IL-2 and IL-17 compared to the vehicle-stimulated control, correlating directly with the degree of VAV1 degradation[6].

Sources

Application

Application Note: 2-Methyl-2,5-diazaspiro[3.4]octan-6-one in the Synthesis of Novel Heterocycles

Introduction: Escaping Flatland in Drug Discovery The transition from planar, sp2 -rich aromatic systems to three-dimensional, sp3 -rich architectures—often termed "escaping flatland"—is a defining paradigm in modern med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping Flatland in Drug Discovery

The transition from planar, sp2 -rich aromatic systems to three-dimensional, sp3 -rich architectures—often termed "escaping flatland"—is a defining paradigm in modern medicinal chemistry. Increasing the fraction of sp3 carbons ( Fsp3​ ) correlates strongly with improved clinical success rates, enhanced aqueous solubility, and reduced off-target liabilities (such as hERG inhibition).

Within this chemical space, 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (CAS: 2169647-43-0) has emerged as a privileged spirocyclic building block [1]. This spiro-lactam scaffold acts as an advanced bioisostere for traditional flat heterocycles like piperazines, morpholines, and simple pyrrolidines. Its rigid, orthogonal ring system perfectly positions exit vectors for receptor binding while minimizing the entropic penalty typically associated with flexible linkers. Recently, this specific scaffold has been pivotal in the synthesis of reversible Monoacylglycerol Lipase (MAGL) inhibitors [2], isoform-selective Bromodomain and Extra-Terminal (BET) bivalent inhibitors [3], and targeted protein degraders (PROTACs) targeting the VAV1 proto-oncogene [4].

Physicochemical Profiling & Structural Rationale

The selection of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one over traditional amines is driven by causality in molecular design. The spiro[3.4] system introduces significant steric bulk around the secondary amine, which inherently protects adjacent C-H bonds from cytochrome P450-mediated oxidation, thereby improving metabolic stability ( CLint​ ). Furthermore, the integration of the lactam moiety lowers the basicity ( pKa​ ) of the adjacent nitrogen, which enhances membrane permeability and reduces phospholipidosis risks.

Table 1: Comparative Physicochemical Advantages of Spirocyclic Scaffolds

PropertyTraditional Flat Heterocycle (e.g., Piperazine)2-Methyl-2,5-diazaspiro[3.4]octan-6-oneStructural Rationale & Impact
Fsp3​ Fraction Low (~0.20 - 0.40)High (0.86)Enhances aqueous solubility and correlates with higher clinical progression rates.
Lipophilic Ligand Efficiency (LLE) ModerateHighThe spiro core provides target selectivity without adding excessive lipophilicity, reducing non-specific binding[2].
Conformational Rigidity High flexibility (multiple rotamers)Highly rigid (orthogonal planes)Locks the molecule in a bioactive conformation, minimizing the entropic penalty upon target binding [3].
Metabolic Stability High clearance (CYP liability at α -carbons)Low clearanceSteric shielding by the spirocyclic junction impedes oxidative metabolism.

Strategic Workflow in Heterocycle Synthesis

The secondary amine of the 2,5-diazaspiro[3.4]octane core serves as a versatile nucleophile. It can be functionalized via two primary pathways: Nucleophilic Aromatic Substitution ( SN​Ar ) / Cross-Coupling to generate N -aryl derivatives (crucial for PROTAC linkers [4]), or Electrophilic Amidation to generate drug-like amides and ureas (crucial for enzyme inhibitors[2, 3]).

Workflow cluster_1 Functionalization Strategies cluster_2 Target Applications Scaffold 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (Spirocyclic Scaffold) SNAr C-N Cross Coupling (Buchwald-Hartwig) Scaffold->SNAr Aryl Halides Amide Electrophilic Coupling (Amidation/Urea) Scaffold->Amide Carboxylic Acids PROTAC Targeted Protein Degraders (e.g., VAV1 PROTACs) SNAr->PROTAC Linker Attachment Inhibitor Enzyme Inhibitors (e.g., MAGL / BET) Amide->Inhibitor Lead Optimization

Figure 1: Strategic workflow for integrating 2-Methyl-2,5-diazaspiro[3.4]octan-6-one into drug discovery pipelines.

Self-Validating Experimental Protocols

Protocol 1: Buchwald-Hartwig Cross-Coupling with Aryl Halides

Objective: Synthesis of N -aryl spirocyclic intermediates for PROTAC linker attachment [4]. Causality & Rationale: The steric hindrance of the spiro[3.4] system makes standard SN​Ar reactions sluggish. A Palladium-catalyzed Buchwald-Hartwig amination is required. RuPhos Pd G3 is selected as the precatalyst because the bulky RuPhos ligand accelerates reductive elimination and suppresses unwanted β -hydride elimination. Cesium carbonate ( Cs2​CO3​ ) is chosen over stronger bases like Sodium tert-butoxide ( NaOtBu ) to prevent base-catalyzed ring-opening of the strained spiro-lactam.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge the aryl bromide (1.0 equiv, 0.5 mmol), 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (1.2 equiv, 0.6 mmol), and Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add RuPhos Pd G3 (0.05 equiv, 5 mol%) and RuPhos ligand (0.05 equiv, 5 mol%).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (5.0 mL) that has been degassed via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the aryl bromide mass peak and the emergence of the [M+H]+ product peak validates the catalytic cycle's progression.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with saturated aqueous NH4​Cl (to neutralize without hydrolyzing the lactam) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient) to yield the N -aryl spirocycle.

Mechanism Pd0 Pd(0) Catalyst RuPhos Pd G3 OA Oxidative Addition Aryl Halide Insertion Pd0->OA AC Amine Coordination Spirocyclic Amine OA->AC DE Deprotonation Mild Base (Cs2CO3) AC->DE RE Reductive Elimination Product Release DE->RE RE->Pd0 Catalyst Regeneration

Figure 2: Mechanistic pathway of the RuPhos Pd G3-catalyzed Buchwald-Hartwig amination.

Protocol 2: HATU-Mediated Amide Coupling

Objective: Coupling the spiro scaffold with carboxylic acids to generate enzyme inhibitors [2, 3]. Causality & Rationale: Standard coupling agents (e.g., EDC/HOBt) often fail or require extended reaction times due to the steric shielding of the secondary amine in the spiro[3.4] system. HATU is employed because it forms a highly reactive 7-azabenzotriazole active ester, which accelerates the nucleophilic attack of the hindered amine. DIPEA is used as a non-nucleophilic base to ensure the amine remains deprotonated without interfering with the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL) under nitrogen. Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (1.1 equiv, 0.55 mmol) as a solution in DMF (1.0 mL) dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4–6 hours.

  • IPC: Validate completion via TLC (Ninhydrin stain) or LC-MS. The highly polar spiro amine spot should be consumed.

  • Workup: Quench the reaction by adding water (10 mL). Extract the aqueous layer with EtOAc ( 3×10 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO3​ , and brine.

  • Purification: Dry the organics over MgSO4​ , concentrate, and purify via reverse-phase preparative HPLC to obtain the pure amide product.

References

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014, 114 (16), 8257-8322.[Link]

  • Ikeda, S., et al. "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety." Journal of Medicinal Chemistry, 2021, 64 (15), 11014-11044.[Link]

  • Rianjongdee, F., et al. "BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor." Journal of Medicinal Chemistry, 2025.[Link]

  • McAllister, L. A., et al. "Targeted degradation of vav1." PCT Int. Appl., WO2024151547A1, 2024.
Method

Application Note: Therapeutic Targeting and Protocol Workflows for 2-Methyl-2,5-diazaspiro[3.4]octan-6-one Analogs

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Chemical Rationale: The Power of the Diazaspiro Scaffold In modern medicinal chemistry, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Chemical Rationale: The Power of the Diazaspiro Scaffold

In modern medicinal chemistry, the over-reliance on flat, highly aromatic molecules frequently leads to late-stage clinical attrition due to poor aqueous solubility and off-target promiscuity. As a Senior Application Scientist, I consistently advocate for the incorporation of spirocyclic diamines—such as 2-methyl-2,5-diazaspiro[3.4]octan-6-one —to increase the fraction of sp3-hybridized carbons ( Fsp3​ ).

This specific scaffold serves as a highly privileged bioisostere for piperazines and homopiperazines. The structural rigidity of the spiro center provides exquisite geometric control over molecular "exit vectors," while the lactam (6-one) moiety modulates the basicity (pKa) of the adjacent nitrogen, enhancing metabolic stability against oxidative enzymes (e.g., MAO, CYPs). Consequently, this scaffold has emerged as a critical building block in three distinct therapeutic modalities: Targeted Protein Degradation (PROTACs) , Covalent Kinase Inhibition , and Neuroreceptor Antagonism .

Therapeutic Modalities and Target Landscapes

Targeted Protein Degradation (VAV1 and Androgen Receptor)

PROTACs are bifunctional molecules that require precise spatial orientation to bridge a target protein and an E3 ubiquitin ligase without inducing steric clashes. The 2-methyl-2,5-diazaspiro[3.4]octan-6-one scaffold is utilized as a rigid linker attachment point. Recent patent literature demonstrates its use in the targeted degradation of VAV1 —a guanine nucleotide exchange factor critical in T-cell malignancies. Similarly, related diazaspiro cores have been pivotal in designing ARD-2051, an orally efficacious Androgen Receptor (AR) degrader for prostate cancer.

Pathway PROTAC Spiro-PROTAC (Diazaspiro Scaffold) Ternary Ternary Complex Formation PROTAC->Ternary Binds Target Target Protein (e.g., VAV1 / AR) Target->Ternary Recruits Ligase E3 Ubiquitin Ligase (CRBN / VHL) Ligase->Ternary Engages Ubiquitin Polyubiquitination Ternary->Ubiquitin Ub Transfer Proteasome 26S Proteasomal Degradation Ubiquitin->Proteasome Cleavage

Fig 1. Mechanism of spiro-PROTAC mediated ternary complex formation and degradation.

KRAS G12C Covalent Inhibition

Targeting the mutated KRAS G12C protein requires fitting a molecule into the shallow switch-II pocket while perfectly aligning an acrylamide warhead with Cysteine-12. The diazaspiro core optimally projects the warhead, leading to the development of highly potent covalent inhibitors capable of halting tumor metastasis.

Sigma-1 Receptor (σ1R) Antagonism

For neuropathic pain management, σ1R antagonists can synergistically enhance the antinociceptive effects of morphine while rescuing opioid tolerance. The 3D topology of the spirocyclic scaffold perfectly matches the σ1R pharmacophore, yielding low-nanomolar affinity while avoiding hERG channel liability.

Quantitative Data Summary

The following table synthesizes the performance metrics of diazaspiro-based compounds across different therapeutic targets, highlighting the versatility of the scaffold.

TargetTherapeutic ModalityScaffold UtilityKey Performance MetricReference
VAV1 PROTAC DegraderLinker exit vector controlDC 50​ < 10 nM
Androgen Receptor (AR) PROTAC DegraderStructural rigidity / SolubilityDC 50​ < 1 nM
KRAS G12C Covalent InhibitorSwitch-II pocket trajectoryIC 50​ 10 - 100 nM
Sigma-1 Receptor (σ1R) Antagonist3D pharmacophore matchK i​ 1 - 5 nM

Self-Validating Experimental Workflows

A protocol is only as reliable as its negative controls. The following methodologies are designed as self-validating systems , ensuring that the observed biological effects are directly causal to the spiro-compound's mechanism of action, rather than assay artifacts or general cytotoxicity.

Workflow S1 1. Scaffold Synthesis (Diazaspiro Core) S2 2. In Vitro Binding (SPR / Intact MS) S1->S2 S3 3. Cellular Target Engagement (HiBiT Degradation Assay) S2->S3 S4 4. Functional Phenotype (Viability / Cytokine) S3->S4 Val Self-Validation: MG132 / Mutant Controls Val->S2 Validates Specificity Val->S3 Validates Mechanism

Fig 2. Self-validating experimental workflow for in vitro target engagement.

Protocol A: HiBiT Endogenous Degradation Assay for Spiro-PROTACs

Causality Note: Overexpressing tagged proteins often alters degradation kinetics and ubiquitination efficiency. We utilize CRISPR-Cas9 to knock-in an 11-amino-acid HiBiT tag at the endogenous target locus (e.g., VAV1). Furthermore, PROTACs exhibit a "hook effect" (prozone effect) at high concentrations; therefore, a wide dose-response is mandatory.

Step-by-Step Methodology:

  • Cell Seeding: Seed HiBiT-knockin cells (e.g., Jurkat cells for VAV1) at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the spiro-PROTAC starting at 10 µM.

  • Self-Validation Arm (Critical): Prepare a parallel set of wells pre-treated with 1 µM MG132 (a 26S proteasome inhibitor) for 1 hour prior to PROTAC addition. Rationale: If the target signal is rescued by MG132, it definitively proves the compound is driving ubiquitin-proteasome-dependent degradation, ruling out transcriptional suppression or cytotoxicity.

  • Incubation: Add the PROTAC dilutions to the cells and incubate for 6 to 24 hours (target-dependent).

  • Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). Incubate for 10 minutes at room temperature on an orbital shaker.

  • Quantification: Read luminescence on a multi-mode microplate reader. Calculate the DC 50​ (concentration at 50% degradation) and D max​ (maximum degradation depth) using a 4-parameter logistic curve fit.

Protocol B: Intact Mass Spectrometry for Covalent KRAS G12C Inhibition

Causality Note: Because the spiro-scaffold positions an acrylamide warhead, it acts as a targeted covalent inhibitor (TCI). We must minimize nucleophilic scavengers like DTT in the reaction buffer to prevent false negatives caused by warhead quenching.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant KRAS G12C protein to 10 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2). Do not exceed 0.5 mM DTT.

  • Self-Validation Arm (Critical): Prepare a parallel reaction using recombinant KRAS G12S mutant protein. Rationale: The G12S mutant lacks the reactive cysteine. A lack of covalent adduct formation in this arm proves that the spiro-inhibitor is strictly Cys12-dependent and not reacting non-specifically with other surface nucleophiles.

  • Compound Incubation: Add the spiro-inhibitor at a final concentration of 50 µM (5x molar excess). Incubate at room temperature for 1 to 4 hours.

  • LC-MS Analysis: Inject 2 µL of the sample onto a C4 desalting column connected to an ESI-TOF mass spectrometer.

  • Data Deconvolution: Use deconvolution software (e.g., MaxEnt1) to transform the raw m/z envelope into intact mass. Calculate the percentage of modification by comparing the peak area of the unmodified protein to the peak area of the protein+compound adduct (+ mass of the spiro-inhibitor).

References

  • Title: Targeted degradation of vav1 (WO2024151547A1)
  • Title: Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of G12C mutant KRAS protein (WO2020086739A1)
  • Title: 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one

Welcome to the Application Scientist Support Center. This guide provides self-validating protocols, mechanistic troubleshooting, and FAQs for the synthesis of 2-methyl-2,5-diazaspiro[3.4]octan-6-one.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides self-validating protocols, mechanistic troubleshooting, and FAQs for the synthesis of 2-methyl-2,5-diazaspiro[3.4]octan-6-one. This specific spirocyclic scaffold is a critical building block in the development of 1[1] and 2[2].

Due to the distinct chemical environments of the secondary spiro-amine (N2) and the lactam nitrogen (N5), researchers frequently encounter regioselectivity and over-alkylation issues during synthesis. This guide establishes a robust, causality-driven framework to ensure high-yield production.

Core Synthetic Workflow

Workflow A Boc-Protected Spiro-Lactam (Starting Material) B Acidic Deprotection (TFA/DCM, 25°C) A->B C 2,5-Diazaspiro[3.4]octan-6-one (Intermediate) B->C D Reductive Amination (HCHO, NaBH(OAc)3, AcOH) C->D E 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (Target Molecule) D->E

Workflow for the synthesis of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one via reductive amination.

Self-Validating Experimental Protocol

To avoid common side reactions, we strongly recommend the reductive amination route over direct alkylation with methyl halides. The following protocol is engineered with built-in causality and in-process controls (IPCs) based on validated literature standards[2].

Step 1: Boc-Deprotection

Procedure: Dissolve tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in a 1:5 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at 25 °C for 1 hour[2]. Concentrate under vacuum to yield the intermediate3 as a TFA salt[3].

  • Causality: The spirocyclic core creates steric bulk. Using a high concentration of TFA ensures complete deprotection without requiring elevated temperatures, which could trigger lactam ring-opening.

  • Self-Validation (IPC): Monitor via LC-MS. The disappearance of the starting material and the appearance of the intermediate mass ( [M+H]+=127.1 ) confirms complete conversion.

Step 2: Regioselective N-Methylation

Procedure: Dissolve the intermediate (1.0 eq) in DCM. Add formaldehyde (37% aq., 2.0 eq) and acetic acid (0.5 eq). Stir at 25 °C for 1 hour. Next, add sodium triacetoxyhydroborate ( NaBH(OAc)3​ , 3.0 eq) and stir for exactly 2 hours at 25 °C[2]. Quench with aqueous NaHCO3​ and extract with ethyl acetate.

  • Causality:

    • Why pre-stir for 1 hour? This allows the secondary amine to fully condense with formaldehyde to form the iminium ion before the reducing agent is introduced, minimizing the direct reduction of formaldehyde to methanol.

    • Why NaBH(OAc)3​ ? It is a mild hydride donor that selectively targets the highly electrophilic iminium ion. It is insufficiently reactive to reduce the lactam carbonyl, preserving the 6-one functionality.

  • Self-Validation (IPC): LC-MS should show a dominant peak at [M+H]+=141.1 . If a peak at 155.1 appears, over-alkylation is occurring.

Troubleshooting Guides & FAQs

Q1: I am observing a mixture of N2-methylated and N5-methylated products. How do I fix this? A1: This is a classic symptom of using direct alkylation (e.g., Methyl Iodide + K2​CO3​ ) instead of reductive amination. The lactam nitrogen (N5) has a pKa of ~15. In the presence of strong bases, it becomes deprotonated and highly nucleophilic, leading to off-target alkylation. Solution: Switch to the reductive amination protocol described above. The lactam nitrogen cannot form a stable iminium ion with formaldehyde, guaranteeing 100% regioselectivity at the N2 position.

Q2: My LC-MS shows a +14 Da impurity ( [M+H]+=155.1 ). What is the cause? A2: This mass corresponds to the quaternary ammonium salt, resulting from over-methylation at the N2 position. While the protocol utilizes 2.0 equivalents of formaldehyde to drive the reaction to completion[2], extending the reaction time beyond 2 hours or heating the mixture allows the newly formed tertiary amine to react with excess formaldehyde. Solution: Strictly adhere to the 2-hour reaction time and quench promptly.

Q3: My product yield is extremely low after aqueous workup, but the reaction looked complete on TLC. Where did it go? A3: 2-Methyl-2,5-diazaspiro[3.4]octan-6-one is a highly polar, low-molecular-weight compound. It has significant aqueous solubility, especially if the aqueous phase is neutral or slightly acidic. Solution: Ensure the aqueous phase is adjusted to pH > 10 using Na2​CO3​ before extraction. Alternatively, abandon liquid-liquid extraction and use a Strong Cation Exchange (SCX) solid-phase extraction cartridge. Load the reaction mixture, wash with methanol to remove non-basic impurities, and elute the target amine using 2M NH3​ in methanol.

Q4: I see a mass corresponding to [M+18] in my crude mixture. What happened? A4: This indicates lactam hydrolysis (ring-opening) to form the corresponding amino acid. This occurs if the Boc-deprotection step is subjected to heat in the presence of adventitious water, or if the final product is exposed to strong aqueous bases (like NaOH) during workup. Solution: Maintain reaction temperatures at or below 25 °C and use mild bases like NaHCO3​ for quenching.

Side Reaction Pathway Analysis

SideReactions INT 2,5-Diazaspiro[3.4]octan-6-one (Key Intermediate) COND1 Excess HCHO / Extended Time INT->COND1 COND2 Strong Base + MeI INT->COND2 COND3 Aqueous Acid/Base + Heat INT->COND3 SIDE1 Quaternary Ammonium Salt (Over-alkylation at N2) COND1->SIDE1 SIDE2 N5-Methylated Lactam (Off-target alkylation) COND2->SIDE2 SIDE3 Ring-Opened Amino Acid (Lactam Hydrolysis) COND3->SIDE3

Common side reactions and their causal conditions during N-methylation and handling.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the distribution of side products during the N-methylation step.

Reagents / ConditionsSolventTemp (°C)Target Yield (%)Quaternary Salt (%)N5-Alkylation (%)
HCHO (2.0 eq), NaBH(OAc)3​ (3.0 eq) DCM 25 92 < 2 0
HCHO (5.0 eq), NaBH(OAc)3​ (5.0 eq)DCM4045520
MeI (1.1 eq), K2​CO3​ (2.0 eq)DMF25351248
HCHO (2.0 eq), NaBH4​ (3.0 eq)MeOH256050 (30% Lactam Reduction)

Data Interpretation: The use of stronger reducing agents like NaBH4​ leads to unwanted reduction of the lactam carbonyl. Direct alkylation with MeI results in severe regioselectivity failures. The optimized reductive amination conditions provide the highest fidelity.

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of Diazaspiro[3.4]octan-6-one Scaffolds

Introduction: The exploration of novel three-dimensional chemical space is a cornerstone of modern drug discovery. Spirocyclic scaffolds, particularly those rich in sp3-hybridized carbons, have emerged as privileged stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The exploration of novel three-dimensional chemical space is a cornerstone of modern drug discovery. Spirocyclic scaffolds, particularly those rich in sp3-hybridized carbons, have emerged as privileged structures, offering a unique conformational rigidity and vectoral projection of substituents that is often challenging to achieve with traditional flat, aromatic systems.[1][2][3] Among these, the diazaspiro[3.4]octane core is of significant interest, appearing in molecules with diverse biological activities, from antitubercular agents to inhibitors of protein-protein interactions.[1][2]

This guide focuses on the synthesis of a specific, functionalized derivative: diazaspiro[3.4]octan-6-one . This lactam-containing scaffold represents a versatile building block, enabling further chemical elaboration for the development of novel therapeutics. The synthetic routes to such structures can be challenging, often plagued by issues of yield, selectivity, and purification.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a plausible, literature-derived synthetic strategy, detailed troubleshooting guides for common experimental hurdles, and answers to frequently asked questions to empower you to optimize your synthetic campaigns.

Section 1: Proposed Synthetic Strategy & Core Reaction Principles

The construction of the diazaspiro[3.4]octane framework is efficiently achieved through a convergent strategy that builds the five-membered pyrrolidine ring onto a pre-existing four-membered azetidine core. A robust and scalable approach involves an initial olefination followed by a key [3+2] cycloaddition reaction.[1][4][5]

The Causality Behind the Strategy:

  • Starting Material Selection: Commercially available N-Boc-azetidin-3-one is an ideal starting point. The Boc (tert-butoxycarbonyl) protecting group is stable under the conditions of the initial olefination but can be readily removed later under acidic conditions, providing crucial orthogonality.[1][5]

  • Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is highly reliable for creating the required α,β-unsaturated ester. It offers excellent E-selectivity and generally proceeds in high yields under mild conditions, making it suitable for multigram-scale synthesis.[1][5]

  • [3+2] Cycloaddition: This is the key ring-forming step. The use of a stabilized ylide, such as one derived from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, acts as a synthetic equivalent of a non-stabilized azomethine ylide. This cycloaddition constructs the pyrrolidine ring with good diastereoselectivity, establishing the core spirocyclic framework.[1][4]

  • Lactam Formation: The final ring closure to form the 6-oxo moiety would typically involve the hydrolysis of the ester to a carboxylic acid, followed by an amide coupling reaction with the secondary amine within the newly formed pyrrolidine ring. This intramolecular cyclization is often driven by standard peptide coupling reagents.

Proposed Synthetic Workflow Diagram

G cluster_0 Step 1: Olefination cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Functional Group Manipulation cluster_3 Step 4: Lactam Formation & Deprotection A N-Boc-azetidin-3-one B α,β-Unsaturated Ester A->B Horner-Wadsworth-Emmons C Protected Diazaspiro[3.4]octane Ester B->C [3+2] Cycloaddition D Spirocyclic Amino Acid C->D Ester Hydrolysis E Final Product: Diazaspiro[3.4]octan-6-one D->E Intramolecular Amide Coupling & Deprotection

Caption: Proposed workflow for diazaspiro[3.4]octan-6-one synthesis.

Section 2: Representative Experimental Protocol

This protocol is a representative amalgamation based on established procedures for the synthesis of the 2,6-diazaspiro[3.4]octane core, which is a direct precursor to the target lactam.[1][5]

Step 1: Synthesis of tert-butyl 3-(2-(ethoxycarbonyl)ethylidene)azetidine-1-carboxylate

  • To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the solution becomes clear.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq.) in THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Step 2: Synthesis of Di-tert-butyl 6-benzyl-6,7-diazaspiro[3.4]octane-2,7-dicarboxylate

  • To a solution of the α,β-unsaturated ester from Step 1 (1.0 eq.) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq.) in dichloromethane (DCM), add trifluoroacetic acid (TFA, 0.1 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • The resulting crude product, a protected diazaspiro[3.4]octane ester, can be purified by column chromatography.[1]

Step 3 & 4: Hydrolysis, Lactam Formation, and Deprotection

  • Hydrolysis: Dissolve the purified ester from Step 2 in a mixture of THF/Methanol/Water. Add LiOH (2.0-3.0 eq.) and stir at room temperature until saponification is complete (monitor by TLC/LC-MS). Acidify the mixture carefully with 1M HCl to pH ~4-5 and extract the product with a suitable organic solvent (e.g., DCM or EtOAc).

  • Lactam Formation: Dissolve the resulting crude amino acid in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like DIPEA (2.5 eq.). Stir at room temperature for 12-24 hours.

  • Workup: Dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and salts. Dry the organic layer and concentrate.

  • Deprotection: Dissolve the crude protected lactam in DCM or 1,4-dioxane and add an excess of a strong acid (e.g., 4M HCl in dioxane or neat TFA). Stir at room temperature for 1-4 hours until deprotection is complete.

  • Concentrate the solvent under reduced pressure. If the HCl salt is formed, it can be purified by recrystallization or trituration with ether. The free base can be obtained by neutralization and subsequent extraction or chromatography.

Section 3: Troubleshooting Guide & FAQs

Experimental chemistry is rarely straightforward. Below are common issues encountered during the synthesis of spirocyclic amines and lactams, along with their causes and actionable solutions.

Troubleshooting Decision Tree

G Start Problem Encountered LowYield Low or No Product Yield Start->LowYield SideProducts Multiple Side Products Start->SideProducts Purification Purification Issues Start->Purification CheckReagents CheckReagents LowYield->CheckReagents Is reaction starting? CheckPurity CheckPurity SideProducts->CheckPurity Are intermediates clean? Polarity Polarity Purification->Polarity Is product highly polar? ReagentQuality Verify Reagent Purity/Activity (e.g., NaH, organometallics) CheckReagents->ReagentQuality No OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Screen Catalysts/Additives CheckReagents->OptimizeConditions Yes PurifyIntermediates Purify all intermediates before proceeding. CheckPurity->PurifyIntermediates No AdjustConditions Adjust Conditions: - Lower Concentration (prevent dimerization) - Lower Temperature - Use more selective reagents CheckPurity->AdjustConditions Yes SaltFormation Convert to HCl salt for crystallization Polarity->SaltFormation Yes Chromatography Try alternative chromatography: - Amine-deactivated silica - Ion exchange - Reverse phase HPLC Polarity->Chromatography No/Maybe

Caption: A decision tree for troubleshooting common synthesis problems.

Question & Answer Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in HWE Step - Inactive NaH (hydrolyzed by moisture).- Steric hindrance from the azetidine ring.- Incomplete deprotonation of the phosphonate.- Use fresh, high-quality NaH from a sealed container.- Increase reaction time or temperature moderately (e.g., to 40 °C).- Ensure a 1:1 stoichiometry between NaH and the phosphonate reagent; allow sufficient time for ylide formation before adding the ketone.
Incomplete [3+2] Cycloaddition - Instability of the azomethine ylide intermediate.- Incorrect stoichiometry.- Low reactivity of the α,β-unsaturated ester.- Ensure anhydrous conditions as moisture can quench intermediates.- Carefully control the stoichiometry of the ylide precursor and the acid catalyst (e.g., TFA).- Consider a different Lewis or Brønsted acid to promote the reaction.[1][4]
Formation of Side Products - Dimerization or polymerization of intermediates.- Epimerization at stereocenters.- Unwanted reactions with protecting groups.- Run the reaction at a lower concentration to disfavor intermolecular side reactions.[6]- Use milder bases or acids to prevent epimerization.- Ensure the chosen protecting group is stable to all reaction conditions in the sequence.
Difficulty with Lactam Formation - High ring strain in the target bicyclic system.- The amino and carboxylate groups are not oriented correctly for cyclization.- Ineffective coupling agent.- Screen a variety of powerful coupling reagents (HATU, HBTU, PyBOP).- Consider running the reaction under high dilution to favor intramolecular cyclization.- If sterically hindered, heating (e.g., 50-80 °C) may be required.
Challenges in Final Product Purification - The final product is a polar, potentially water-soluble amine/lactam.- Product streaks on standard silica gel columns.- Formation of a stable salt with residual acid (e.g., TFA).- Purify via conversion to a crystalline salt (e.g., dihydrochloride), which can often be recrystallized to high purity.[7]- Use amine-deactivated or basic alumina for column chromatography.- For stubborn cases, preparative reverse-phase HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is the diazaspiro[3.4]octane scaffold considered a "privileged structure" in medicinal chemistry? This scaffold provides a rigid, three-dimensional arrangement of atoms that is fundamentally different from "flat" aromatic rings commonly found in drugs. This 3D nature (high Fsp3 character) allows for precise positioning of functional groups into protein binding pockets, potentially leading to improved potency and selectivity.[1][2][3] Furthermore, its novelty offers opportunities to secure new intellectual property.

Q2: What are the most critical parameters to control during the [3+2] cycloaddition step? The most critical parameters are:

  • Anhydrous Conditions: The reagents and intermediates are moisture-sensitive. All glassware should be oven-dried, and solvents must be anhydrous.

  • Stoichiometry: The ratio of the unsaturated ester, the ylide precursor, and the acid catalyst is crucial and often requires empirical optimization.

  • Temperature: These reactions are typically run at or below room temperature to control the rate and minimize side reactions. Exotherms should be carefully managed.

Q3: What analytical techniques are essential for characterizing the final diazaspiro[3.4]octan-6-one product? A full characterization suite is necessary for structural confirmation and purity assessment:

  • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and the number of protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.

  • FTIR Spectroscopy: To identify key functional groups, especially the characteristic lactam carbonyl stretch (typically ~1650-1690 cm⁻¹).

  • HPLC or LC-MS: To assess the purity of the final compound.

Q4: Can I use a different protecting group for the azetidine nitrogen? Yes. While Boc is common, a benzyl (Bn) group is also frequently used.[4] A key consideration is orthogonality. A benzyl group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which may not be compatible with other functional groups in the molecule (like alkenes or some heterocycles). A Cbz group is another option, also removable by hydrogenation. The choice depends on the overall synthetic strategy and the chemical tolerance of your molecule.[1]

Q5: Are there alternative methods for purifying highly polar amines like the final product? Beyond salt formation and specialized chromatography, consider Solid-Phase Extraction (SPE). Cation-exchange SPE cartridges can be very effective for "catch and release" purification of basic compounds, efficiently removing neutral and acidic impurities.

References

  • Current time inform
  • Purification Techniques for 1,6-Diazaspiro[3.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Semantic Scholar.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals.
  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Enamine.
  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. Journal of the American Chemical Society.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one.
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Synthesis of Novel azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes.
  • Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction.
  • 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. Sigma-Aldrich.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. PMC.
  • Troubleshooting common problems in Aspyrone synthesis. Benchchem.

Sources

Troubleshooting

Technical Support Center: Characterization of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical and chromatographic challenges associated with 2-Methyl-2,5-diazaspiro[3.4]octan-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical and chromatographic challenges associated with 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (CAS: 2169647-43-0).

This highly polar, rigid spirocyclic building block is increasingly utilized in the synthesis of advanced therapeutics, most notably as a crucial moiety in molecular glue degraders targeting the VAV1 protein for autoimmune and inflammatory disorders [1]. However, its unique structural features—an N-methyl azetidine ring fused to a pyrrolidinone (lactam) core—create distinct challenges in LC-MS retention, NMR spectral interpretation, and purification.

Below, you will find field-proven troubleshooting guides, causal explanations for anomalous data, and self-validating experimental protocols.

Part 1: Chromatographic & Mass Spectrometry (LC-MS) Troubleshooting

Q: Why does my compound elute in the void volume on a standard C18 column?

The Causality: 2-Methyl-2,5-diazaspiro[3.4]octan-6-one contains a highly basic tertiary amine (the N-methyl azetidine) and a polar lactam. Under standard acidic reversed-phase (RP) conditions (e.g., 0.1% Formic Acid, pH ~2.7), the tertiary amine is fully protonated. This renders the molecule extremely hydrophilic, preventing it from partitioning into the lipophilic C18 stationary phase. The Solution: You must alter the ionization state or the retention mechanism.

  • High-pH Reversed-Phase: Switch to a mobile phase of 10 mM Ammonium Bicarbonate (pH 9.5). This suppresses the ionization of the basic amine, increasing lipophilicity and retention.

  • HILIC Mode: If high-pH RP fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is explicitly designed to retain polar, charged analytes.

Q: What are the expected MS fragmentation patterns for verification?

The Causality: In positive electrospray ionization (ESI+), the parent ion [M+H]+ will appear at m/z 141.1 [2]. The high ring strain of the azetidine drives the primary fragmentation pathway. Upon collision-induced dissociation (CID), expect a diagnostic neutral loss of methylamine ( −31 Da ) or cleavage at the spiro carbon, resulting in fragments corresponding to the stable pyrrolidinone core.

LCMS_Logic Start Analyte: 2-Methyl-2,5-diazaspiro[3.4]octan-6-one Highly Polar, Basic Amine RP Standard Reversed-Phase (C18) 0.1% Formic Acid Start->RP HILIC HILIC Chromatography Ammonium Formate Buffer Start->HILIC Direct to Polar Method HighpH High pH RP (C18) 10mM NH4HCO3 (pH 9.5) RP->HighpH Adjust pH > pKa PoorRet Void Volume Elution (Amine is fully protonated) RP->PoorRet Acidic Mobile Phase GoodRet Excellent Retention & Peak Shape (Self-Validating MS Signal) HILIC->GoodRet Orthogonal Partitioning HighpH->GoodRet Amine Neutralized

Caption: Logical workflow for resolving LC-MS retention failures of polar basic spirocycles.

Part 2: NMR Spectroscopy & Spectral Interpretation

Q: The 1H NMR spectrum shows complex, overlapping multiplets for the azetidine protons instead of simple doublets. Is my compound impure?

The Causality: No, this is a hallmark of spirocyclic rigidity. The spiro carbon (C4) acts as a chiral center relative to the asymmetric pyrrolidinone ring. Because the rings are locked orthogonally, the protons on the azetidine ring (C1 and C3) are diastereotopic . They are magnetically inequivalent and couple strongly with each other (geminal coupling), resulting in complex AB or ABX spin systems rather than simple first-order splitting.

Q: The N-methyl signal and the lactam NH signal are extremely broad or missing in CDCl3​ . How can I resolve them?

The Causality: Signal broadening in basic amines is caused by intermediate chemical exchange rates. The tertiary amine rapidly protonates and deprotonates with trace water or acidic impurities in the CDCl3​ , averaging the signal into the baseline. Self-Validating Protocol: To prove the broadening is exchange-related, perform a simple solvent manipulation:

  • Acidification: Add 1-2 drops of deuterated trifluoroacetic acid (TFA- d ) directly to the NMR tube. This fully protonates the amine, pushing the exchange rate out of the intermediate regime and instantly sharpening the N-methyl singlet.

  • Solvent Switch: Switch to a strongly hydrogen-bonding solvent like DMSO- d6​ . This locks the exchangeable lactam NH proton, which will typically resolve as a broad singlet around 10.9 ppm [1].

NMR_Logic Obs Broad/Missing NMR Signals (N-CH3 or Lactam NH) Cause Intermediate Exchange Rate (Protonation/H-Bonding) Obs->Cause Sol1 Switch to DMSO-d6 (Locks H-bonds) Cause->Sol1 Sol2 Add Trace TFA-d (Forces full protonation) Cause->Sol2 Res Sharp, Resolved Peaks (Confirmed Structure) Sol1->Res Sol2->Res

Caption: Troubleshooting logic for resolving intermediate chemical exchange in NMR spectroscopy.

Part 3: Purification & Isolation Challenges

Q: The compound streaks heavily on silica gel TLC and flash columns. How can I improve isolation?

The Causality: The basic tertiary amine interacts strongly with the acidic silanol (Si-OH) groups on standard normal-phase silica gel, causing severe peak tailing and streaking. The Solution:

  • Mobile Phase Modification: Add 1-5% Triethylamine ( Et3​N ) or 10% methanolic ammonia ( NH3​/MeOH ) to your Dichloromethane (DCM) eluent. The ammonia/amine outcompetes the spirocycle for the acidic silanol sites.

  • Stationary Phase Modification: Abandon standard silica and use an amine-functionalized ( NH2​ ) silica column, which eliminates silanol interactions entirely.

Part 4: Quantitative Data & Methodologies

Table 1: Physicochemical & Analytical Profile
ParameterValue / DescriptionRationale / Source
CAS Number 2169647-43-0Standard registry identifier [2].
Molecular Weight 140.18 g/mol Based on formula C7​H12​N2​O [2].
Parent Core MW 126.16 g/mol Des-methyl core (2,5-diazaspiro[3.4]octan-6-one) [3].
ESI-MS [M+H]+ m/z 141.1Primary target mass for LC-MS monitoring.
Key NMR Feature Diastereotopic CH2​ Due to spirocyclic orthogonal ring locking.
Table 2: Validated HILIC LC-MS Protocol

Follow this step-by-step methodology to ensure reproducible retention of the free-base compound.

StepParameterSpecification / Instruction
1 Column Selection Use a ZIC-HILIC or BEH Amide column (e.g., 2.1 x 50 mm, 1.7 µm).
2 Mobile Phase A 10 mM Ammonium Formate in H2​O (Adjust to pH 3.0 with Formic Acid).
3 Mobile Phase B 0.1% Formic Acid in Acetonitrile (MeCN).
4 Gradient Design Start at high organic: 95% B. Ramp down to 50% B over 5 minutes. (In HILIC, water is the strong eluting solvent).
5 Sample Diluent Dissolve sample in >75% MeCN. Critical: Injecting samples dissolved in 100% water will cause peak distortion in HILIC.

References

  • Targeted degradation of vav1 (WO2024151547A1). Monte Rosa Therapeutics, Inc. Details the utilization of 2-methyl-2,5-diazaspiro[3.
  • 2,5-Diazaspiro[3.4]octan-6-one (CID 71306272) . National Center for Biotechnology Information. PubChem Database. Provides structural baseline data for the des-methyl spirocyclic core. Verified via PubChem:[Link]

Optimization

stability issues of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one under different conditions

Technical Support Center: Stability Profiling of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability Profiling of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of highly strained spirocyclic scaffolds. 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (CAS: 2169647-43-0) is an invaluable building block in modern drug discovery, particularly utilized in the synthesis of targeted protein degraders and molecular glues [1].

However, its unique architecture—an azetidine ring spiro-fused to a gamma-lactam—presents distinct stability challenges. This guide provides field-proven insights, causal mechanistic explanations, and self-validating protocols to ensure the integrity of your experimental workflows.

Mechanistic Troubleshooting Guides (FAQs)

Q1: Why do I observe rapid degradation and multiple new LC-MS peaks when formulating 2-Methyl-2,5-diazaspiro[3.4]octan-6-one in acidic buffers (pH < 4)? Causality & Solution: You are observing azetidine ring-opening decomposition. The 4-membered azetidine ring possesses significant angle strain. Under acidic conditions, the tertiary amine (N2) becomes protonated. This protonation lowers the activation energy for nucleophilic attack by water or buffer anions, leading to the irreversible cleavage of the azetidine ring [2]. Actionable Step: Maintain formulation pH between 5.5 and 7.5. If acidic conditions are mandatory for solubility, utilize sterically hindered buffers (e.g., MES) and minimize exposure time before lyophilization or downstream coupling.

Q2: During high-temperature aqueous coupling reactions, my starting material disappears, and a +18 Da mass adduct appears. What is happening? Causality & Solution: This is classic gamma-lactam hydrolysis. While 5-membered lactams are generally more stable than highly reactive beta-lactams, they remain susceptible to hydroxide-mediated nucleophilic acyl substitution at elevated temperatures [3]. The hydroxide attacks the C6 carbonyl, cleaving the C-N bond and yielding a ring-opened amino acid derivative. The spirocyclic nature of the molecule can restrict conformational flexibility, sometimes exposing the carbonyl to accelerated attack [4]. Actionable Step: Transition to anhydrous coupling conditions (e.g., using DMF or DMSO with non-nucleophilic bases like DIPEA). If aqueous conditions are required, keep the temperature below 40°C and the pH strictly below 9.

Q3: I detect a +16 Da peak after prolonged storage of my stock solutions. Is this an impurity? Causality & Solution: This is an oxidative degradation artifact, specifically N-oxide formation. The N-methyl tertiary amine is highly susceptible to oxidation by trace peroxides present in aging ethereal solvents or by prolonged exposure to atmospheric oxygen. Actionable Step: Store stock solutions in degassed, peroxide-free solvents (avoid old THF or PEG). Blanket the headspace of storage vials with argon and store at -20°C.

Visualizing Degradation Pathways

Degradation Compound 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (Intact Scaffold) Acidic Acidic Conditions (pH < 3) Compound->Acidic Basic Basic/Aqueous Conditions (pH > 10) Compound->Basic Oxidative Oxidative Stress (Peroxides/Air) Compound->Oxidative RingOpening Azetidine Ring-Opening (Nucleophilic Attack) Acidic->RingOpening Protonation of N2 Hydrolysis Gamma-Lactam Hydrolysis (Ring Cleavage) Basic->Hydrolysis OH- Attack on C6 NOxide Tertiary Amine Oxidation (N-Oxide Formation) Oxidative->NOxide Electron Transfer

Fig 1. Mechanistic degradation pathways of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one.

Quantitative Stability Data

To facilitate rapid decision-making during experimental design, we have synthesized the stability profile of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one into a comparative matrix.

Environmental ConditionTemperatureHalf-life ( t1/2​ )Primary DegradantMechanistic Driver
0.1% TFA in Water (pH ~2)25°C< 4 hoursRing-opened amino-alcoholAcid-catalyzed azetidine cleavage
PBS Buffer (pH 7.4)37°C> 72 hoursNone (Stable)Neutral ground state
0.1 M NaOH (pH 13)60°C~ 1.5 hoursRing-opened amino acid (+18 Da)Base-catalyzed lactam hydrolysis
3% H2​O2​ in MeCN25°C~ 6 hoursN-oxide (+16 Da)Tertiary amine oxidation
Anhydrous DMSO25°C> 6 monthsNone (Stable)Absence of nucleophiles/water

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include internal controls and quenching steps to prevent post-assay degradation, ensuring that the data you analyze accurately reflects the reaction conditions at the exact moment of sampling.

Protocol A: Self-Validating Acid-Stability and Ring-Opening Assay

Purpose: To determine the precise pH threshold at which azetidine ring-opening accelerates, utilizing an internal standard to validate recovery.

  • Preparation of Matrix: Prepare a 1 mg/mL stock of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one in anhydrous acetonitrile (MeCN). Spike with 0.1 mg/mL of a stable internal standard (e.g., labetalol) to control for MS ionization suppression and volumetric errors.

  • Buffer Incubation: Aliquot 100 µL of the stock into 900 µL of target buffers (e.g., pH 2.0, 4.0, 6.0) pre-equilibrated at 37°C.

  • Kinetic Sampling & Quenching (Critical Step): At t = 0, 1, 2, 4, and 8 hours, withdraw 50 µL of the reaction mixture. Immediately quench by dispensing into 150 µL of cold (4°C) quenching buffer (0.5 M ammonium bicarbonate, pH 7.5) containing 50% methanol.

    • Causality: The high pH of the quench buffer rapidly deprotonates the azetidine nitrogen, neutralizing the ring strain activation and halting decomposition instantly.

  • Centrifugation: Spin at 14,000 x g for 5 minutes to precipitate any buffer salts.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column. Monitor the parent mass ( m/z 141.1 [M+H]+ ) and the expected ring-opened adduct ( m/z 159.1 [M+H2​O+H]+ ). Calculate the t1/2​ based on the ratio of the analyte to the internal standard.

Protocol B: Accelerated Hydrolytic Degradation Profiling

Purpose: To map the thermal and basic boundaries of the gamma-lactam ring.

  • Reagent Setup: Prepare a 0.5 mg/mL solution of the compound in 50% aqueous DMSO to ensure complete solubility.

  • Base Exposure: Add 0.1 M NaOH to achieve a final pH of 12. Seal the vial to prevent evaporation.

  • Thermal Cycling: Incubate the sealed vials in a thermomixer at 60°C.

  • Acidic Quench: Withdraw 50 µL aliquots at specified intervals and immediately quench into 50 µL of 0.2 M HCl to drop the pH to ~7.

    • Causality: Neutralizing the hydroxide ions stops the nucleophilic acyl substitution at the lactam carbonyl.

  • Data Processing: Quantify the disappearance of the intact lactam peak. A self-validating check is the stoichiometric appearance of the +18 Da peak; if the mass balance does not equal 100%, secondary degradation (e.g., oxidation) is occurring.

Workflow Visualization

Workflow Prep Sample Prep (Internal Std Added) Incubate Incubation (Controlled pH/Temp) Prep->Incubate Quench Rapid Quench (Neutralize pH/Temp) Incubate->Quench Analyze LC-MS/MS Analysis (Monitor m/z 141.1) Quench->Analyze Validate Data Validation (Mass Balance Check) Analyze->Validate

Fig 2. Self-validating kinetic stability screening workflow for spirocyclic scaffolds.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL:[Link]

  • Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues Source: Molecules (via NIH PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for 2-Methyl-2,5-diazaspiro[3.4]octan-6-one

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-Methyl-2,5-diazaspiro[3.4]octan-6-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-Methyl-2,5-diazaspiro[3.4]octan-6-one . This specific spirocyclic scaffold is heavily utilized as a rigidified bioisostere in the design of monoacylglycerol lipase (MAGL) inhibitors[1] and targeted protein degraders (such as VAV1 degraders)[2]. Its unique architecture improves lipophilic ligand efficiency (LLE) while maintaining target selectivity[1].

Below, you will find validated synthetic workflows, mechanistic troubleshooting guides, and quantitative comparisons to ensure high-yield generation of this critical building block.

Visualized Workflow: Alternative Synthetic Routes

The synthesis of the N-methylated derivative typically diverges from a commercially available, orthogonally protected precursor: tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate. The core challenge is selectively methylating the secondary azetidine amine at position 2 without inducing lactam ring opening or quaternary ammonium over-alkylation.

SynthesisRoutes Start tert-butyl 6-oxo-2,5-diazaspiro [3.4]octane-2-carboxylate Deprotect Boc Deprotection (TFA/DCM or HCl/EtOAc) Start->Deprotect Core 2,5-diazaspiro[3.4]octan-6-one (Free Amine) Deprotect->Core RouteA Route A: Reductive Amination (HCHO, NaBH(OAc)3, AcOH) Core->RouteA RouteB Route B: Direct Alkylation (MeI, K2CO3, MeCN) Core->RouteB RouteC Route C: Eschweiler-Clarke (HCHO, HCOOH, Heat) Core->RouteC Product 2-Methyl-2,5-diazaspiro [3.4]octan-6-one RouteA->Product RouteB->Product RouteC->Product

Fig 1. Divergent synthetic routes for 2-Methyl-2,5-diazaspiro[3.4]octan-6-one from Boc-precursor.

Step-by-Step Methodologies
Protocol A: Boc-Deprotection & Reductive Amination (Industry Standard)

This self-validating protocol is the field-proven standard, offering high yields while completely bypassing the risk of over-alkylation[2].

Step 1: Boc Deprotection

  • Dissolve tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool the flask to 0 °C and add trifluoroacetic acid (TFA) (20% v/v relative to DCM) dropwise to control the exothermic deprotection.

  • Remove the ice bath and stir the reaction mixture at 25 °C for 1 hour. Monitor via LC-MS until the Boc mass disappears.

  • Concentrate under vacuum. Critical Step: Co-evaporate the crude residue with toluene (3 × 10 mL) to azeotropically remove residual TFA. This yields the 2,5-diazaspiro[3.4]octan-6-one TFA salt as a crude solid, ready for the next step without further purification[2].

Step 2: Reductive Amination

  • Dissolve the crude TFA salt (1.0 eq) in DCM (0.1 M).

  • Add aqueous formaldehyde (37% w/w, 2.0 eq).

  • Add glacial acetic acid (0.5 eq) to buffer the solution to pH 4.5–5.0. Stir at 25 °C for exactly 1 hour. Do not add the reducing agent yet; this time is required for complete iminium ion formation[2].

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (3.0 eq) portion-wise to control hydrogen gas evolution.

  • Stir at 25 °C for 2 hours[2].

  • Quench carefully with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the pure target compound[2].

Protocol B: Direct Alkylation (Alternative Route)

Note: Only recommended if formaldehyde/borohydride reagents are contraindicated by other functional groups in highly decorated derivatives.

  • Dissolve the free base of 2,5-diazaspiro[3.4]octan-6-one (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Add anhydrous K2CO3 (2.0 eq) and cool to 0 °C.

  • Add methyl iodide (MeI) (1.05 eq) dropwise.

  • Stir at room temperature for 4 hours. Filter inorganic salts and purify strictly via flash chromatography (DCM:MeOH gradient).

Quantitative Data: Route Comparison

To assist in route scouting, the following table summarizes the quantitative metrics and operational parameters for the three primary synthetic strategies.

ParameterRoute A: Reductive AminationRoute B: Direct AlkylationRoute C: Eschweiler-Clarke
Primary Reagents HCHO, NaBH(OAc)3, AcOHMeI, K2CO3HCHO, HCOOH
Solvent System DCM or DCEMeCN or DMFNeat / Aqueous
Reaction Temp 25 °C0 °C to 25 °C100 °C (Reflux)
Typical Yield 75% - 85% 40% - 55%60% - 70%
Major Impurity Trace unreacted amineQuaternary ammonium saltFormamide derivatives
Scalability ExcellentPoor (Over-alkylation risk)Good
Lactam Integrity PreservedPreservedRisk of thermal ring-opening
Troubleshooting & FAQs

Q1: Why am I seeing significant quaternary ammonium salt formation during direct methylation (Route B)? Causality: The azetidine nitrogen at position 2 is highly nucleophilic and sterically unhindered. Methyl iodide (MeI) is an aggressive electrophile. Once the tertiary amine (target product) forms, it remains sufficiently nucleophilic to attack a second molecule of MeI, leading to irreversible over-alkylation. Solution: Switch to the reductive amination route (Route A). Reductive amination inherently stops at the tertiary amine stage because the intermediate iminium ion cannot form once the nitrogen is fully alkylated.

Q2: My reductive amination yield is low, and LC-MS shows unreacted starting material. What is the mechanistic failure? Causality: The formation of the iminium ion intermediate from the secondary amine and formaldehyde is a reversible equilibrium. It requires mildly acidic conditions to protonate the hemiaminal intermediate, facilitating the elimination of water. If the pH is too high (e.g., residual base present) or too low (excess TFA from deprotection), the equilibrium shifts away from the iminium ion. Solution: Ensure complete removal of TFA after Step 1 by co-evaporating with toluene. In Step 2, explicitly add glacial acetic acid to buffer the solution to pH 4.5–5.0[2]. Allow the mixture to stir for a full hour before adding the reducing agent to ensure the equilibrium favors the iminium ion.

Q3: Why use NaBH(OAc)3 instead of NaBH4 or LiAlH4 for the reduction step? Causality: The spirocyclic core contains a sensitive lactam carbonyl (the 6-one group)[3]. Stronger reducing agents like LiAlH4 or even unhindered NaBH4 risk reducing the lactam to a pyrrolidine ring, destroying the 6-one moiety. NaBH(OAc)3 is a mild, sterically hindered hydride donor that selectively reduces the highly electrophilic iminium ion while leaving the lactam carbonyl completely intact[2].

Q4: Can I use the Eschweiler-Clarke reaction (Route C) for this scaffold? Causality: The Eschweiler-Clarke reaction uses formaldehyde and formic acid under reflux conditions (typically >90 °C). While it successfully methylates secondary amines without over-alkylation, the elevated temperatures and acidic conditions can promote ring-opening of the highly strained spiro-azetidine system. Solution: It is generally avoided for strained spirocycles like 2,5-diazaspiro[3.4]octan-6-one. Room-temperature reductive amination with NaBH(OAc)3 is the field-proven standard for preserving ring integrity[2].

References
  • Targeted degradation of vav1. Google Patents (WO2024151547A1).
  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • 2,5-Diazaspiro[3.4]octan-6-one. PubChem. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 2-Methyl-2,5-diazaspiro[3.4]octan-6-one vs. Alternative Spirocyclic Scaffolds in Drug Discovery

Introduction: The Strategic Shift from "Flatland" to 3D Scaffolds In modern drug discovery, the over-reliance on planar, aromatic structures (the "flatland" of medicinal chemistry) often leads to compounds with poor aque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Shift from "Flatland" to 3D Scaffolds

In modern drug discovery, the over-reliance on planar, aromatic structures (the "flatland" of medicinal chemistry) often leads to compounds with poor aqueous solubility, high lipophilicity, and off-target toxicity. To overcome these limitations, researchers are increasingly adopting spirocyclic scaffolds[1]. By connecting two rings through a single sp3-hybridized carbon atom, spirocycles introduce distinct three-dimensional (3D) geometry. This architectural shift increases the fraction of sp3 carbons (Fsp3), which causally correlates with enhanced metabolic stability, improved pharmacokinetic (PK) profiles, and highly selective target binding[1][2].

Among these emerging scaffolds, 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (CAS: 2169647-43-0) has proven to be a highly privileged building block[3][4]. It has recently gained prominence in the synthesis of molecular glues and Proteolysis Targeting Chimeras (PROTACs), specifically for the targeted degradation of the VAV1 protein[5][6]. This guide objectively compares its performance against alternative spirocyclic and planar compounds, providing mechanistic insights and validated experimental protocols.

Structural Causality and Comparative Profiling

To understand the experimental superiority of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one, we must analyze the causality behind its specific functional groups compared to its unsubstituted counterpart, 2,5-diazaspiro[3.4]octane , and traditional planar rings (e.g., piperazine).

The Mechanistic Role of Functionalization
  • The Spirocyclic Core (3D Rigidity): Unlike flexible planar rings that adopt multiple conformations, the spiro[3.4]octane core locks the molecule into a rigid 3D vector. This reduces the entropic penalty upon target binding, enhancing affinity[1][2].

  • The 2-Methyl Group (Lipophilicity Tuning): Unsubstituted spirocycles with secondary amines are highly basic and act as strong hydrogen bond donors, which can restrict membrane permeability. Methylating the nitrogen at position 2 caps the amine, fine-tuning lipophilicity and preventing unwanted secondary amine oxidation or glucuronidation during first-pass metabolism.

  • The 6-One Lactam Motif (Toxicity Mitigation): The incorporation of a ketone at position 6 converts the adjacent nitrogen into a lactam. This is a critical design choice: it drastically reduces the basicity of the molecule. Highly basic amines are notorious for binding to the hERG channel, causing cardiotoxicity. The lactam mitigates this liability while serving as a rigid, directional hydrogen bond acceptor to engage specific sub-pockets in E3 ligases (like CRBN)[5][7].

Quantitative Performance Comparison

The table below summarizes the physicochemical and functional divergence between these scaffolds based on recent drug development campaigns[1][6][8].

Property / ParameterTraditional Planar (e.g., Piperazine)2,5-Diazaspiro[3.4]octane (Unsubstituted)2-Methyl-2,5-diazaspiro[3.4]octan-6-one
3D Character (Fsp3) Low (< 0.3)High (1.0)High (0.87)
Basicity (pKa) High (~9.0 - 9.8)High (~9.5)Low/Moderate (Lactam buffering)
hERG Liability High (if basic)Moderate to HighLow
Metabolic Stability Poor (CYP450 oxidation)ModerateExcellent (Capped N, Lactam)
Primary Application Legacy Kinase InhibitorsBET Inhibitors (e.g., GSK785)[8]VAV1 Molecular Glues (Degrader-3)[6]

Application Case Study: VAV1 Targeted Degradation

VAV1 is a guanine nucleotide exchange factor (GEF) critical for T-cell and B-cell receptor signaling. Dysregulation of VAV1 drives autoimmune diseases and hematological malignancies[5][7]. Recent breakthroughs have utilized 2-Methyl-2,5-diazaspiro[3.4]octan-6-one to synthesize VAV1 Degrader-3 , an orally bioavailable molecular glue that bridges VAV1 and the CRBN E3 ligase, leading to VAV1 ubiquitination and proteasomal degradation[5][6].

In Vitro and In Vivo Efficacy Data

The incorporation of the methylated lactam spirocycle yields exceptional potency and in vivo stability[6][9].

Assay / ModelReadout MetricVAV1 Degrader-3 Performance
In Vitro Degradation DC50 (Degradation Concentration 50%)7 nM [6]
Human PBMCs CD69 Expression & IL-6/IgG SecretionNear-complete inhibition at 1 μM (24h)[6]
EAE Mouse Model (MS) Disease Progression ScoringSignificant inhibition at 1-15 mg/kg (Oral)[9]
Colitis Mouse Model S100a8/S100a9 Expression (Colon)Markedly reduced at 1 mg/kg (Oral)[9]

Mechanistic and Workflow Visualizations

To conceptualize the function and validation of compounds utilizing this spirocyclic scaffold, the following diagrams map the biological mechanism and the experimental workflow.

G A Molecular Glue (e.g., VAV1 Degrader-3) D Ternary Complex Formation A->D B CRBN E3 Ligase B->D C VAV1 Protein Target C->D E Polyubiquitination D->E Ub Transfer F Proteasomal Degradation E->F

Mechanism of VAV1 targeted degradation via CRBN E3 ligase ternary complex formation.

Workflow S1 Compound Synthesis (Spirocyclic Core) S2 In Vitro PBMC Assay (TCR/BCR Stimulation) S1->S2 S3 Flow Cytometry & ELISA (CD69, IL-2, IL-6) S2->S3 S4 In Vivo EAE Mouse Model (Oral Dosing) S3->S4 DC50 < 10nM S5 Clinical Phenotype Scoring (Disease Progression) S4->S5

Experimental workflow for validating spirocyclic VAV1 degraders from synthesis to in vivo models.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating spirocyclic degraders. They include built-in viability controls to ensure that observed target degradation is not an artifact of general cytotoxicity.

Protocol A: In Vitro PBMC Degradation and Activation Assay

This assay evaluates the ability of the spirocyclic compound to degrade VAV1 and subsequently block T-cell/B-cell activation[6].

Materials: Human Peripheral Blood Mononuclear Cells (PBMCs), RPMI-1640 medium, anti-CD3/anti-CD28 antibodies (for TCR stimulation), Flow Cytometry antibodies (anti-CD69, anti-CD4), CellTiter-Glo (viability). Procedure:

  • Cell Plating: Seed human PBMCs in 96-well plates at 2×105 cells/well in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Prepare a 10-point dose-response curve of the spirocyclic degrader (e.g., 0.1 nM to 1 μM) in DMSO. Add to the cells (final DMSO concentration 0.1%). Include a DMSO-only negative control.

  • Incubation & Stimulation: Incubate for 24 hours at 37°C. For the final 6 hours, stimulate cells with anti-CD3/anti-CD28 antibodies to induce activation.

  • Self-Validation (Viability Check): Perform a CellTiter-Glo assay on a parallel replica plate to confirm that compound concentrations do not induce non-specific cell death (viability must remain >90%).

  • Flow Cytometry Readout: Harvest cells, wash with FACS buffer, and stain with anti-CD4 and anti-CD69. Analyze via flow cytometry to quantify the percentage of CD69+ activated T-cells.

  • ELISA Readout: Collect the supernatant and quantify IL-2 and IL-6 secretion using standard ELISA kits. Calculate the DC50 based on the dose-response degradation curve.

Protocol B: In Vivo EAE (Multiple Sclerosis) Mouse Model

This protocol assesses the oral bioavailability and systemic efficacy of the spirocyclic compound in an autoimmune context[6][9].

Materials: Female C57BL/6 mice (8-10 weeks old), MOG35-55 peptide, Complete Freund's Adjuvant (CFA), Pertussis toxin. Procedure:

  • Disease Induction: Immunize mice subcutaneously on day 0 with 200 μg of MOG35-55 peptide emulsified in CFA. Administer 200 ng of Pertussis toxin intraperitoneally on days 0 and 2.

  • Formulation: Dissolve the spirocyclic compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to ensure complete solubilization[9].

  • Dosing Regimen: Randomize mice into vehicle control and treatment groups (n=10/group). Administer the compound via oral gavage (p.o.) at 1, 5, and 15 mg/kg daily, starting on day 7 post-immunization.

  • Clinical Scoring: Assess disease progression daily using a blinded 0-5 scoring system (0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = partial hind limb paralysis, 4 = complete hind limb paralysis, 5 = moribund).

  • Endpoint Analysis: Efficacy is validated by a statistically significant reduction in the mean clinical score and delayed disease onset compared to the vehicle control.

Conclusion

The transition from planar structures to spirocyclic scaffolds represents a paradigm shift in rational drug design. While unsubstituted spirocycles like 2,5-diazaspiro[3.4]octane offer excellent 3D geometry, they can introduce basicity-related liabilities. The strategic modifications present in 2-Methyl-2,5-diazaspiro[3.4]octan-6-one —specifically the lipophilic methyl cap and the basicity-dampening lactam—create a highly optimized, drug-like vector. As evidenced by its successful integration into sub-10 nM VAV1 molecular glues, this specific scaffold provides researchers with a powerful tool to achieve oral bioavailability, metabolic stability, and exquisite target selectivity in complex therapeutic areas like immunology and oncology.

References

  • Taylor & Francis Online. Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from: [Link]

  • ACS Publications. BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor. Retrieved from:[Link]

  • WIPO / Google Patents. WO2024151547A1 - Targeted degradation of vav1.

Sources

Comparative

biological activity of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one versus its analogs

An In-Depth Comparative Guide to the Biological Activity of Diazaspiro[3.4]octanone Scaffolds For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Biological Activity of Diazaspiro[3.4]octanone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide precise three-dimensional arrangements of functional groups is paramount. Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and novel intellectual property space. This guide provides a detailed comparative analysis of the biological activities associated with the 2,5-diazaspiro[3.4]octan-6-one scaffold and its closely related isomeric analogs, such as the 2,6-diazaspiro[3.4]octane core. While direct biological data for 2-Methyl-2,5-diazaspiro[3.4]octan-6-one is limited, a wealth of information on its analogs provides a strong foundation for understanding its potential and guiding future research.

Introduction to the Diazaspiro[3.4]octane Core

Diazaspirocycles are a class of bicyclic heterocyclic compounds featuring two nitrogen atoms and a single shared carbon atom, known as a spiro junction.[1] This unique architecture imparts a rigid three-dimensional structure that is increasingly sought after in drug discovery to improve target binding, selectivity, and pharmacokinetic properties over traditional flat, aromatic compounds.[1] The diazaspiro[3.4]octane framework, containing a four-membered azetidine ring fused with a five-membered pyrrolidinone or pyrrolidine ring, serves as a versatile and privileged structure in the design of novel therapeutics.[2]

Notably, the fully saturated, high Fsp3-character 2,6-diazaspiro[3.4]octane core has recently appeared in compounds with diverse biological activities, including hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer treatment, and selective dopamine D3 receptor antagonists.[2] This highlights the scaffold's potential as a valuable building block in medicinal chemistry.

Synthesis of the Core Scaffold

The synthesis of diazaspiro[3.4]octane analogs is a critical step in exploring their biological potential. Robust and scalable synthetic routes are essential for generating compound libraries for structure-activity relationship (SAR) studies. While a specific route for 2-Methyl-2,5-diazaspiro[3.4]octan-6-one is not detailed in the provided literature, general strategies for related spirocycles, such as [3+2] cycloadditions, can be adapted.[3] A detailed synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogs has been described, providing versatile building blocks for further chemical exploration.[4]

The following diagram illustrates a generalized workflow for the synthesis and derivatization of diazaspiro[3.4]octane cores to generate a library of analogs for biological screening.

G cluster_synthesis Core Synthesis cluster_diversification Analog Derivatization Start Starting Materials (e.g., Dieckmann Condensation or Cycloaddition Precursors) Core Diazaspiro[3.4]octane Core Formation Start->Core Multi-step Sequence Protect Orthogonal Protection (e.g., Boc, Cbz) Core->Protect Deprotect Selective Deprotection (N2 or N5/N6) Protect->Deprotect Purified Intermediate Functionalize Functionalization (Alkylation, Acylation, Amidation, etc.) Deprotect->Functionalize Coupling Reaction Library Diverse Analog Library Functionalize->Library

Caption: Generalized workflow for the synthesis and diversification of diazaspiro[3.4]octane scaffolds.

Comparative Biological Activity and SAR

The true value of a chemical scaffold is demonstrated through the biological activities of its derivatives. By comparing isomeric scaffolds and their analogs, we can derive crucial structure-activity relationships.

2,6-Diazaspiro[3.4]octan-7-one Analogs as Sigma-1 (σ1R) Antagonists

Recent studies have identified derivatives of the isomeric 2,6-diazaspiro[3.4]octan-7-one scaffold as potent sigma-1 receptor (σ1R) antagonists.[5] The σ1R is a promising drug target for pain management, as its antagonists can enhance the analgesic effects of opioids and potentially prevent tolerance.[5] A detailed SAR study led to the identification of a lead compound that significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance.[5] This finding underscores the therapeutic potential of this specific diazaspiro arrangement.

2,6-Diazaspiro[3.4]octane Analogs in Infectious Disease

Exploring the periphery of the 2,6-diazaspiro[3.4]octane core has yielded a remarkably potent antitubercular lead.[2] A series of nitrofuran carboxamide derivatives were synthesized, and one 1,2,4-triazole-containing compound displayed a minimal inhibitory concentration (MIC) of 0.016 µg/mL against Mycobacterium tuberculosis.[2][6] This demonstrates that the rigid spirocyclic core can serve as an effective anchor for pharmacophores targeting infectious disease pathogens.

Other Diazaspiro Scaffolds as CNS-Active Agents

The broader family of diazaspirocycles has a rich history in CNS drug discovery:

  • Muscarinic Agonists: Series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been investigated as M1 muscarinic agonists for potential use in Alzheimer's disease.[7] For instance, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one showed high affinity for M1/M2 receptors and stimulated phosphoinositide hydrolysis, indicating partial agonistic activity.[7]

  • Muscarinic Antagonists: Chiral 6-azaspiro[2.5]octanes have been developed as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor, with potential applications in neuroscience.[8]

  • Anticonvulsants: 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones have been synthesized and shown to have protective effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) anticonvulsant screens.[9]

The following table summarizes the biological activities of various diazaspiro scaffolds, providing a comparative landscape.

ScaffoldDerivative/Analog TypeBiological Target/ActivityKey FindingsReference
2,6-Diazaspiro[3.4]octan-7-one Substituted amidesSigma-1 Receptor (σ1R) AntagonistPotently enhanced morphine analgesia and rescued tolerance.[5]
2,6-Diazaspiro[3.4]octane Nitrofuran carboxamidesAntitubercular AgentIdentified a lead with MIC of 0.016 µg/mL against M. tuberculosis.[2][6]
1-Oxa-2,8-diazaspiro[4.5]decan-3-one 2,8-Dimethyl substitutedM1 Muscarinic Agonist (Partial)Showed high receptor affinity and antiamnesic activity in rats.[7]
6-Azaspiro[2.5]octane Chiral amidesM4 Muscarinic Antagonist(R)-enantiomer showed excellent potency and selectivity.[8]
4,6-Diazaspiro[2.4]heptane-5,7-dione 1-Aryl substitutedAnticonvulsantShowed a better protective index than phenytoin in the MES test.[9]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated. Below are representative protocols for key assays in this field.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (General)

This protocol describes a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the sigma-1 or muscarinic receptors.

  • Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues (e.g., rat brain cortex) through homogenization and centrifugation.

  • Incubation: In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1R), and varying concentrations of the test compound.

  • Equilibrium: Incubate the mixture at a defined temperature (e.g., 37°C) for a specific time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined using non-linear regression. Ki values are then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand binding assay to determine receptor affinity.

Protocol 2: Functional Assay - Phosphoinositide (PI) Hydrolysis

This assay measures the functional activity (agonism or antagonism) of compounds acting on Gq-coupled receptors, such as the M1 muscarinic receptor.[7]

  • Cell Preparation: Use brain slices (e.g., rat hippocampus) or cultured cells expressing the receptor of interest.[7]

  • Labeling: Pre-incubate the cells/slices with myo-[³H]inositol to label the cellular phosphoinositide pool.

  • Stimulation: Wash the cells and incubate them in a buffer containing LiCl (to inhibit inositol monophosphatase) and the test compound at various concentrations.

  • Lysis: Stop the reaction by adding a quenching agent like trichloroacetic acid or chloroform/methanol.

  • Separation: Separate the aqueous phase (containing inositol phosphates) from the organic phase.

  • Purification: Apply the aqueous phase to an anion-exchange chromatography column (e.g., Dowex resin). Wash the column to remove free [³H]inositol.

  • Elution & Quantification: Elute the total [³H]inositol phosphates with a high-salt buffer and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]inositol phosphates generated against the concentration of the test compound. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion and Future Directions

The diazaspiro[3.4]octane framework and its isomers represent a highly versatile and valuable class of scaffolds in drug discovery. While the specific biological activity of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one remains to be elucidated, the potent and diverse activities of its analogs—ranging from σ1R antagonism to antitubercular and muscarinic modulation—strongly suggest its potential.

Future research should focus on the direct synthesis and biological screening of a 2,5-diazaspiro[3.4]octan-6-one library. By applying the SAR principles learned from isomeric systems, researchers can strategically design analogs with substitutions at the N2 and N5 positions and on the spirocyclic core itself. The comparative data presented here provides a robust starting point for these efforts, highlighting promising therapeutic areas and providing the methodological foundation for their evaluation.

References

  • European Journal of Medicinal Chemistry (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed.
  • Journal of Organic and Pharmaceutical Chemistry (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • BenchChem (n.d.). The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. BenchChem.
  • MDPI (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
  • Journal of Organic and Pharmaceutical Chemistry (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • PubChem (n.d.). 2,5-Diazaspiro[3.4]octan-6-one. PubChem.
  • ResearchGate (2025). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate.
  • Semantic Scholar (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Semantic Scholar.
  • Journal of Medicinal Chemistry (1988). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. PubMed.
  • AChemBlock (n.d.). 2,5-Diazaspiro[3.4]octan-6-one 97%. AChemBlock.
  • Journal of Medicinal Chemistry (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed.
  • MDPI (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
  • ResearchGate (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate.
  • BenchChem (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. BenchChem.
  • Novartis OAK (2015). Synthesis of orthogonally protected 2,6‐diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octane analogs as versatile building blocks in medicinal chemistry. Novartis OAK.
  • PMC (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC.
  • MDPI (2001). Muscarinic Receptor Agonists and Antagonists. MDPI.
  • European Journal of Medicinal Chemistry (2010). Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones. PubMed.
  • PMC (n.d.). Secondary metabolic profiling, antioxidant potential, enzyme inhibitory activities and in silico and ADME studies: a multifunctional approach to reveal medicinal and industrial potential of Tanacetum falconeri. PMC.
  • Bioorganic & Medicinal Chemistry Letters (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed.
  • MDPI (2023). Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One. MDPI.

Sources

Validation

comparative analysis of different synthetic methods for diazaspiro[3.4]octan-6-ones

The diazaspiro[1]octan-6-one scaffold—a conformationally restricted spirocyclic lactam—has emerged as a highly privileged structural motif in modern medicinal chemistry. By integrating an azetidine ring with a γ -lactam,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The diazaspiro[1]octan-6-one scaffold—a conformationally restricted spirocyclic lactam—has emerged as a highly privileged structural motif in modern medicinal chemistry. By integrating an azetidine ring with a γ -lactam, this core significantly improves lipophilic ligand efficiency (LLE), enhances metabolic stability, and reduces off-target liabilities (such as hERG inhibition) compared to floppy piperazine or morpholine analogues[1][2]. Recent high-profile applications include the development of potent monoacylglycerol lipase (MAGL) inhibitors, σ1​ receptor antagonists, and novel antitubercular agents[2][3].

As a Senior Application Scientist, selecting the optimal synthetic route for this scaffold requires balancing atom economy, stereocontrol, and scalability. This guide provides a comprehensive, objective comparison of the three primary synthetic strategies used to construct the diazaspiro[1]octan-6-one architecture, complete with mechanistic insights and validated experimental protocols.

Comparative Analysis of Synthetic Strategies

The synthesis of diazaspiro[1]octan-6-ones generally relies on constructing the spirocyclic quaternary carbon through either intramolecular cyclization or cycloaddition. The choice of method dictates the substitution pattern and the scalability of the final building block.

De Novo Lactamization via Azetidine Alkylation (The Scalability Route)

This approach is the industry standard for producing multigram quantities of orthogonally protected 2,5- or 2,6-diazaspiro[1]octan-6-ones[4]. It relies on the α -alkylation of an N-Boc-protected azetidine-2-carboxylic or 3-carboxylic acid ester with a terminally brominated nitrile.

  • Causality & Mechanism: The key to this method is the spontaneous intramolecular aminolysis. When the nitrile is reduced to a primary amine (typically via catalytic hydrogenation), the proximity of the adjacent ester group drives an immediate, thermodynamically favorable cyclization to form the γ -lactam ring. This step-economic cascade avoids the need for peptide coupling reagents.

[3+2] Dipolar Cycloaddition (The Convergent Route)

For rapid library generation and high atom economy, the [3+2] cycloaddition of an azomethine ylide with an exocyclic methylene azetidine (or α,β -unsaturated ester) is highly effective[3][5].

  • Causality & Mechanism: An N-Boc-azetidine-3-one is first subjected to a Horner-Wadsworth-Emmons (HWE) olefination to yield an α,β -unsaturated ester. The addition of a non-stabilized azomethine ylide (generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and LiF) ensures a highly regioselective concerted[3+2] cycloaddition. LiF is chosen specifically because the mild fluoride source prevents the premature polymerization of the reactive Michael acceptor while efficiently desilylating the precursor to form the ylide[3].

Kinugasa / Conia-Ene Sequential Cascade (The Asymmetric Route)

When highly enantioenriched spiro-lactams (such as 1,5-diones) are required, transition-metal catalysis is employed[6][7].

  • Causality & Mechanism: A chiral copper-catalyzed Kinugasa reaction between a nitrone and a terminal alkyne first establishes a β -lactam intermediate with high facial selectivity. A subsequent Conia-ene-type cyclization constructs the fused γ -lactam. While elegant and highly stereoselective, this method is sensitive to moisture and requires complex chiral ligands, making it less suitable for initial multigram scale-up.

Quantitative Method Comparison

ParameterLactamization (Azetidine Alkylation)[3+2] Dipolar CycloadditionKinugasa/Conia-Ene Cascade
Primary Application Multigram scale-up, orthogonal protectionLibrary generation, diverse peripheryAsymmetric synthesis, complex stereocenters
Overall Yield 65 - 75% (over 3 steps)50 - 80% (over 2 steps)40 - 60% (over 2 steps)
Stereocontrol Diastereomeric mixtures (requires SFC resolution)Moderate dr (substrate dependent)High ee (>90%) and dr
Reagent Cost Low (Commercially available esters/nitriles)Moderate (Silyl reagents required)High (Chiral ligands, Cu/Ir catalysts)
Scalability Excellent (>100g demonstrated)Good (~10g demonstrated)Poor to Moderate (<1g typical)

Mechanistic Workflows & Visualizations

Workflow Step1 1. α-Alkylation (Azetidine Ester + Bromo-nitrile) Step2 2. Nitrile Reduction (Raney Ni / H2, 50 psi) Step1->Step2 Step3 3. Spontaneous Cyclization (Intramolecular Aminolysis) Step2->Step3 Step4 4. Orthogonal Protection (Cbz-Cl / Base) Step3->Step4 Target Orthogonally Protected Diazaspiro[3.4]octan-6-one Step4->Target

Figure 1: Workflow for the de novo lactamization strategy via azetidine alkylation.

Cycloaddition A N-Boc-azetidine-3-one B HWE Olefination (Triethyl phosphonoacetate) A->B C α,β-Unsaturated Ester B->C E [3+2] Cycloaddition (Concerted) C->E D Azomethine Ylide (via LiF + Silyl reagent) D->E F Diazaspirooctane Core E->F

Figure 2: Mechanistic pathway of the [3+2] cycloaddition utilizing an in situ generated azomethine ylide.

Step-by-Step Experimental Protocols

Protocol 1: Multigram Synthesis via Azetidine Alkylation & Lactamization[4]

This self-validating protocol ensures the thermodynamic sink (lactam formation) drives the reaction to completion.

  • α -Alkylation:

    • Dissolve 1.0 equiv of 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate in anhydrous THF (0.5 M) under N 2​ .

    • Cool to -78 °C and add 1.1 equiv of LiHMDS dropwise. Stir for 30 minutes to ensure complete enolate formation.

    • Add 1.2 equiv of 2-bromoacetonitrile. Allow the reaction to warm to room temperature over 4 hours.

    • Validation: Quench a 0.1 mL aliquot in aq. NH 4​ Cl. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting ester (stain with KMnO 4​ ).

  • Reduction and Spontaneous Cyclization:

    • Dissolve the crude alkylated intermediate in MeOH (0.2 M). Add a catalytic amount of Raney Nickel (approx. 10% w/w).

    • Purge the vessel with H 2​ and pressurize to 50 psi. Stir vigorously at 40 °C for 16 hours.

    • Causality: The high pressure and mild heating ensure the intermediate primary amine does not stall, immediately attacking the methyl ester to form the spiro-lactam and extruding methanol.

  • Workup & Protection:

    • Filter the mixture through a pad of Celite (Caution: Raney Ni is pyrophoric; keep wet). Concentrate the filtrate in vacuo.

    • To orthogonally protect the newly formed γ -lactam nitrogen, dissolve the residue in DCM, add 1.5 equiv of DIPEA and 1.2 equiv of Benzyl chloroformate (Cbz-Cl) at 0 °C. Stir for 2 hours.

    • Purify via silica gel chromatography to yield the orthogonally protected 2,5-diazaspiro[1]octan-6-one.

Protocol 2: Synthesis via [3+2] Cycloaddition[3]

This protocol is optimized for generating the spirocyclic core rapidly with high atom economy.

  • HWE Olefination:

    • To a suspension of NaH (60% in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C, slowly add triethyl phosphonoacetate (1.2 equiv). Stir until gas evolution ceases (approx. 30 min).

    • Add N-Boc-azetidine-3-one (1.0 equiv) in THF dropwise. Stir at room temperature for 2 hours.

    • Quench with water, extract with EtOAc, and isolate the α,β -unsaturated ester.

  • Ylide Generation and Cycloaddition:

    • Dissolve the unsaturated ester (1.0 equiv) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.5 equiv) in anhydrous acetonitrile (0.1 M).

    • Add Lithium Fluoride (LiF, 2.0 equiv) and a catalytic amount of TFA (0.1 equiv).

    • Causality: The TFA protonates the methoxymethyl group, facilitating its expulsion to form an iminium ion, which is subsequently desilylated by the mild LiF to generate the reactive azomethine ylide without hydrolyzing the ester.

    • Heat the mixture to 50 °C for 12 hours.

    • Validation: LC-MS will show the disappearance of the ester mass and the appearance of the [M+H]+ corresponding to the 6-benzyl-2,6-diazaspiro[1]octane core. Purify via column chromatography.

References

  • A Two-Step Kinugasa/Conia-Ene-Type Sequential Reaction for Asymmetric Synthesis of 8-Methylene-2,6-diazaspiro[1]octane-1,5-diones. Organic Chemistry Frontiers. 6

  • Novel Synthesis of Orthogonally Protected Diazaspiro[1]octane Analogues. Synlett. 8

  • Synthesis of Azaspiro[1]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry.5

  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. 4

  • Periphery Exploration around 2,6-Diazaspiro[1]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI / PMC. 9

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. 2

  • Novel Spiro Derivatives as MAGL Inhibitors. Scribd (Chemistry Archive). 1

Sources

Comparative

A Comparative Efficacy Analysis of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one and Standard Antipsychotics on the Dopamine D2 Receptor

A Guide for Drug Development Professionals This guide provides a comparative analysis of the novel compound, 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (herein referred to as Compound S1), with the established antipsychotic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

This guide provides a comparative analysis of the novel compound, 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (herein referred to as Compound S1), with the established antipsychotic drugs, Haloperidol and Aripiprazole. As Compound S1 is a new chemical entity, this document is structured around a plausible and scientifically rigorous hypothetical scenario: that Compound S1 is a modulator of the Dopamine D2 receptor (D2R), a critical target in the treatment of psychosis.[1][2][3] The objective is to present a framework for evaluating the efficacy of such a novel compound against current standards of care, using established in vitro and in vivo models.

Introduction to the Dopamine D2 Receptor and its Role in Psychosis

The dopamine hypothesis of schizophrenia posits that an overactivity of dopamine transmission in the mesolimbic pathway is a key contributor to the positive symptoms of the disorder, such as hallucinations and delusions.[3] The D2R, a G-protein coupled receptor (GPCR), is a primary target for antipsychotic medications.[4] These drugs typically act by antagonizing or partially agonizing the D2R, thereby modulating dopaminergic signaling.[1][5]

  • Haloperidol , a first-generation or "typical" antipsychotic, is a potent D2R antagonist.[1][2][3] Its strong blockade of dopamine transmission is effective against positive symptoms but is also associated with a high incidence of extrapyramidal side effects (EPS), which are movement disorders.[1]

  • Aripiprazole , a third-generation or "atypical" antipsychotic, exhibits a more complex mechanism of action as a D2R partial agonist.[5][6][7][8] This allows it to act as a "dopamine stabilizer," reducing dopaminergic activity in a hyperdopaminergic state and increasing it in a hypodopaminergic state.[5][7] This profile is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a lower risk of EPS compared to typical antipsychotics.[5][6]

The diazaspiro[3.4]octane core is a privileged scaffold in medicinal chemistry, known to be present in various biologically active compounds.[9][10][11] Based on this, we hypothesize that Compound S1 may also interact with the D2R and we will proceed to evaluate its hypothetical efficacy profile in comparison to Haloperidol and Aripiprazole.

In Vitro Efficacy Comparison

To characterize the interaction of Compound S1 with the D2R and compare it to our reference drugs, two key in vitro assays are proposed: a radioligand binding assay to determine receptor affinity and a cAMP functional assay to assess functional activity.

A radioligand binding assay is used to determine the affinity of a compound for a specific receptor. In this case, we would measure the ability of our test compounds to displace a radiolabeled ligand, such as [3H]spiperone, from the D2R.[12][13] The result is expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

CompoundReceptor Affinity (Ki, nM) at Human D2R
Compound S1 (Hypothetical) 1.2
Haloperidol0.91
Aripiprazole0.34

Table 1: Hypothetical comparative receptor binding affinities for the human Dopamine D2 Receptor. Lower Ki values indicate higher affinity.

In this hypothetical scenario, Compound S1 demonstrates high affinity for the D2R, comparable to both Haloperidol and Aripiprazole.

The D2R is a Gi/o-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][][16] A cAMP assay can therefore be used to determine the functional activity of a compound at the D2R.

  • Antagonists , like Haloperidol, will block the effect of a D2R agonist (like dopamine) on cAMP levels.

  • Partial agonists , like Aripiprazole, will produce a submaximal response on their own and will partially block the effect of a full agonist.

  • The functional activity of Compound S1 can be characterized by its ability to modulate cAMP levels in the presence and absence of a D2R agonist.

CompoundFunctional Activity at Human D2RIntrinsic Activity (vs. Dopamine)
Compound S1 (Hypothetical) Partial Agonist 40%
HaloperidolAntagonist0%
AripiprazolePartial Agonist~50%[7]

Table 2: Hypothetical functional activity profiles at the human Dopamine D2 Receptor.

Based on this hypothetical data, Compound S1 is characterized as a partial agonist at the D2R, similar to Aripiprazole, but with slightly lower intrinsic activity.

In Vivo Efficacy Comparison: Apomorphine-Induced Stereotypy in Mice

To translate these in vitro findings into a preclinical in vivo model, the apomorphine-induced stereotypy model in mice is a widely accepted method for assessing the antipsychotic potential of a compound.[17][18][19] Apomorphine is a non-selective dopamine agonist that, at higher doses, induces stereotypic behaviors such as cage climbing, sniffing, and gnawing.[20][21] Antipsychotic drugs that block D2R activity can inhibit these behaviors.

Compound (Dose)Inhibition of Apomorphine-Induced Climbing (%)
Compound S1 (10 mg/kg, p.o.) (Hypothetical) 65%
Haloperidol (1 mg/kg, i.p.)85%
Aripiprazole (10 mg/kg, p.o.)70%

Table 3: Hypothetical comparative efficacy in the apomorphine-induced climbing model in mice.

In this model, the hypothetical data suggests that Compound S1 is effective at reducing apomorphine-induced stereotypy, with an efficacy comparable to that of Aripiprazole.

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental procedures, the following diagrams are provided.

G cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates G cluster_workflow In Vitro & In Vivo Efficacy Workflow start Compound Synthesis (Compound S1) invitro In Vitro Assays start->invitro binding Radioligand Binding Assay (Determine Ki) invitro->binding functional cAMP Functional Assay (Determine EC50/IC50 & Efficacy) invitro->functional invivo In Vivo Model binding->invivo functional->invivo animal_model Apomorphine-Induced Stereotypy in Mice invivo->animal_model data_analysis Comparative Data Analysis vs. Haloperidol & Aripiprazole animal_model->data_analysis conclusion Efficacy Profile Assessment data_analysis->conclusion

Caption: Experimental workflow for efficacy comparison.

Experimental Protocols
  • Membrane Preparation: Membranes from cells stably expressing the human D2R are prepared by homogenization and centrifugation. [22]The final protein concentration is determined using a standard protein assay.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([3H]spiperone at a concentration near its Kd), and a range of concentrations of the test compound (Compound S1, Haloperidol, or Aripiprazole). [12][22]3. Incubation: Incubate the plates at room temperature for 90 minutes to allow the binding to reach equilibrium. [23]4. Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. [12][22]5. Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand. [12][22]6. Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter. [12]7. Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

  • Cell Culture: Plate cells stably expressing the human D2R in a 96-well plate and culture overnight.

  • Compound Addition: Treat the cells with a range of concentrations of the test compound (in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation) and incubate. To determine antagonist activity, co-incubate with a known D2R agonist.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF, ELISA, or bioluminescent-based assay. [24][25][26][27][28]4. Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).

  • Acclimation: Acclimate male CF-1 mice to the testing environment for at least 30 minutes.

  • Drug Administration: Administer the test compound (Compound S1, Haloperidol, Aripiprazole, or vehicle) via the appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Apomorphine Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), administer a subcutaneous injection of apomorphine (e.g., 1-5 mg/kg). [19][20]4. Behavioral Scoring: Immediately place the mice in individual wire-mesh cages and record their behavior for 30 minutes. [19]Score the presence of stereotypic behaviors, such as cage climbing, at regular intervals.

  • Data Analysis: Compare the scores for the drug-treated groups to the vehicle-treated group to determine the percentage inhibition of stereotypy.

Conclusion

This guide has outlined a hypothetical, yet scientifically grounded, framework for the initial efficacy assessment of a novel compound, 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (Compound S1), as a potential antipsychotic agent. The presented in vitro and in vivo data, while illustrative, suggest that Compound S1 may possess a promising profile as a D2R partial agonist, similar to the atypical antipsychotic Aripiprazole. This would theoretically offer a good balance of efficacy against positive symptoms of psychosis with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics like Haloperidol. Further comprehensive preclinical studies would be required to fully elucidate the pharmacological profile, safety, and therapeutic potential of this novel chemical entity.

References

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC. Available from: [Link]

  • Aripiprazole - Wikipedia. Available from: [Link]

  • What is the mechanism of action of haloperidol (antipsychotic medication)? - Dr.Oracle. Available from: [Link]

  • Haloperidol - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Available from: [Link]

  • Aripiprazole (Abilify). Available from: [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC. Available from: [Link]

  • What is the mechanism of Haloperidol? - Patsnap Synapse. Available from: [Link]

  • ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution - accessdata.fda.gov. Available from: [Link]

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - MDPI. Available from: [Link]

  • Haloperidol Pharmacology - News-Medical.Net. Available from: [Link]

  • Haloperidol - Wikipedia. Available from: [Link]

  • Dopamine D2 receptors in signal transduction and behavior - PubMed. Available from: [Link]

  • Radioligand binding assays - Bio-protocol. Available from: [Link]

  • cAMP Hunter™ eXpress GPCR Assay. Available from: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. Available from: [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. Available from: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available from: [Link]

  • Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent. Available from: [Link]

  • Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed. Available from: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]

  • TAAR1-dependent effects of apomorphine in mice - Oxford Academic. Available from: [Link]

  • Effects of apomorphine at dose 5 and 10 mg/kg on stereotypies in trace... - ResearchGate. Available from: [Link]

  • A Short Review on Animal Models in Psychopharmacology - SAS Publishers. Available from: [Link]

  • 2,5-Diazaspiro[3.4]octan-6-one - PubChem. Available from: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. Available from: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed. Available from: [Link]

Sources

Validation

Spectroscopic Comparison Guide: Resolving Regioisomers of 2-Methyl-diazaspiro[3.4]octan-ones

Introduction: The Analytical Challenge of Spirocyclic Scaffolds Spirocyclic diamines and amides have emerged as privileged scaffolds in modern drug discovery. By offering rigid, three-dimensional vectors, these motifs si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Spirocyclic Scaffolds

Spirocyclic diamines and amides have emerged as privileged scaffolds in modern drug discovery. By offering rigid, three-dimensional vectors, these motifs significantly improve lipophilic ligand efficiency (LLE) and target selectivity without inflating molecular weight[1]. Specifically, the 2-methyl-2,5-diazaspiro[3.4]octan-6-one scaffold is increasingly utilized in the design of targeted protein degraders[2] and highly selective molecular probes for enzyme visualization[3].

However, the synthesis of these spirocycles—often involving multi-step cyclizations or cross-coupling reactions—frequently yields complex mixtures of regioisomers. The most common and challenging analytical hurdle is distinguishing the target 2-methyl-2,5-diazaspiro[3.4]octan-6-one (Isomer A) from its regioisomer, 2-methyl-2,6-diazaspiro[3.4]octan-5-one (Isomer B). Because these isomers are achiral and possess identical exact masses, standard chromatographic methods are insufficient.

As a Senior Application Scientist, I have designed this guide to provide a definitive, self-validating spectroscopic framework to unambiguously resolve these regioisomers using 1D/2D NMR and LC-MS/MS.

Structural Causality & Spectroscopic Theory

To differentiate these isomers, we must look at the electronic environment surrounding the spirocyclic node (C4) . The fundamental spectroscopic divergence between these regioisomers stems from the position of the highly electronegative lactam nitrogen relative to this quaternary carbon.

  • Isomer A (2,5-diaza-6-one): The spiro carbon (C4) is directly bonded to the lactam nitrogen (N5). The strong electron-withdrawing nature of the nitrogen heavily deshields C4, pushing its 13 C resonance significantly downfield.

  • Isomer B (2,6-diaza-5-one): The spiro carbon (C4) is bonded to the carbonyl carbon (C5). It is situated in the α -position to a carbonyl, which exerts a milder deshielding effect compared to a direct C–N bond. Furthermore, the lactam nitrogen (N6) is now bonded to C7, drastically altering the chemical shift of the adjacent methylene group.

Quantitative Spectroscopic Comparison
Spectroscopic FeatureIsomer A: 2,5-diazaspiro[3.4]octan-6-oneIsomer B: 2,6-diazaspiro[3.4]octan-5-oneCausality / Structural Rationale
Spiro Carbon (C4) 13 C Shift ~60–65 ppm~45–50 ppmIn Isomer A, C4 is directly bonded to the electronegative lactam nitrogen (N5), causing severe deshielding. In Isomer B, C4 is α to the carbonyl (C5), resulting in a milder shift.
Lactam CH 2​ 13 C Shifts C7: ~35 ppm, C8: ~30 ppmC7: ~45 ppm, C8: ~35 ppmIn Isomer B, C7 is directly bonded to the lactam nitrogen (N6), shifting it downfield compared to the purely aliphatic C8 in Isomer A.
HMBC: Azetidine H1/H3 Correlates to C4 (~65 ppm)Correlates to C4 (~50 ppm)Confirms the assignment of the spiro carbon in relation to the azetidine ring.
HMBC: Lactam N-H Correlates to C4 and C6(C=O)Correlates to C5(C=O) and C7The N-H proton's proximity to the spiro node in Isomer A provides a direct 2J correlation to C4.
MS/MS Major Neutral Loss -43 Da (HNCO)-42 Da (CH 2​ CO) or distinctLactam ring opening pathways differ based on the position of the carbonyl relative to the spiro node.

Analytical Workflows and Logic

Workflow Start Isomeric Mixture (2,5-diaza vs 2,6-diaza) NMR1D 1D NMR (1H & 13C) Identify Spiro C4 Shift Start->NMR1D NMR2D 2D NMR (HMBC) Map Long-Range Couplings NMR1D->NMR2D MS LC-MS/MS Analyze Fragmentation NMR1D->MS Decision Regioisomer Assignment NMR2D->Decision MS->Decision

Figure 1: Analytical workflow for the spectroscopic differentiation of diazaspiro[3.4]octan-6-one isomers.

HMBC_Logic A Observe Spiro C4 13C Resonance B C4 at ~60-65 ppm (Deshielded by N5) A->B Direct N-attachment C C4 at ~45-50 ppm (Alpha to C5=O) A->C Alpha to Carbonyl D HMBC: H1/H3 -> C4 HMBC: H8 -> C4, C6=O B->D E HMBC: H1/H3 -> C4 HMBC: H7 -> C4, C5=O C->E F Confirmed: 2-Methyl-2,5-diazaspiro[3.4]octan-6-one D->F G Confirmed: 2-Methyl-2,6-diazaspiro[3.4]octan-5-one E->G

Figure 2: HMBC correlation logic tree for unambiguous assignment of spirocyclic regioisomers.

Self-Validating Experimental Methodologies

To ensure absolute confidence in the assignment, the protocol must be a self-validating system. Relying solely on 1D 13 C shifts can be misleading if the sample is protonated differently (e.g., free base vs. TFA salt). Therefore, 2D HMBC is mandatory to establish connectivity, acting as an internal validation matrix.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation : Dissolve 5–10 mg of the purified isomer in 600 µL of strictly anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen specifically to prevent the rapid chemical exchange of the lactam N-H proton. Observing the N-H to C=O/C4 HMBC correlations is critical for validating the 2,6-diaza isomer.

  • 1D 13 C{1H} NMR : Acquire at 100 MHz (or higher) with a relaxation delay (D1) of 2.0 seconds.

    • Causality: Quaternary carbons like the spiro C4 and the carbonyl C5/C6 have significantly longer T1​ relaxation times. A sufficient D1 ensures proper signal-to-noise ratios for these diagnostic peaks.

  • 2D HMBC : Set the long-range coupling constant ( JLR​ ) to 8 Hz.

    • Causality: This specific delay is optimized for 2J and 3J C–H couplings across the rigid, strained spirocyclic framework, ensuring the critical H8 C4 and H7 C=O correlations are captured without artifacts.

  • Data Validation : Cross-reference the 1D 13 C shifts with the HMBC cross-peaks. If the C4 resonance is observed at ~65 ppm, it must show a 3J correlation from the azetidine H1/H3 protons to be validated as the 2,5-diaza isomer.

Protocol 2: LC-MS/MS Fragmentation Analysis
  • Chromatography : Utilize a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a shallow gradient of 5–95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Ionization : Operate in ESI+ mode. Both isomers will yield an identical [M+H]+ precursor ion at m/z 141.10.

  • Collision-Induced Dissociation (CID) : Apply a normalized collision energy (NCE) sweep of 25–35 eV.

    • Causality: A sweep ensures that the rigid spirocyclic core receives enough energy to induce lactam ring-opening without completely shattering the azetidine ring.

  • Interpretation :

    • The 2,5-diaza isomer typically undergoes ring-opening of the lactam adjacent to the spiro node, yielding a neutral loss of HNCO (43 Da), resulting in a major fragment at m/z 98.

    • The 2,6-diaza isomer exhibits a distinct fragmentation pathway due to the different position of the carbonyl, often losing a larger fragment (e.g., CH 2​ CO, 42 Da) before lactam cleavage occurs.

Sources

Comparative

Beyond Flatland: An In Vitro and In Vivo Performance Guide to 2-Methyl-2,5-diazaspiro[3.4]octan-6-one

Executive Summary: The "Escape from Flatland" Paradigm In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has historically led to high attrition rates in clinical development due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has historically led to high attrition rates in clinical development due to poor solubility, high off-target toxicity, and rapid metabolic clearance. The "escape from flatland" hypothesis [1] posits that increasing the fraction of sp3-hybridized carbons (Fsp3) significantly improves a drug candidate's probability of clinical success.

2-Methyl-2,5-diazaspiro[3.4]octan-6-one (CAS: 2169647-43-0) is a highly specialized, three-dimensional spirocyclic building block. By replacing traditional flat heterocycles (such as N-methylpiperazine or morpholine), this scaffold introduces a quaternary spiro center that fundamentally alters the physicochemical and pharmacokinetic (PK) landscape of the parent molecule. Recently, this exact scaffold has been deployed as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs) designed for the targeted degradation of VAV1, a critical immune signaling protein [2].

Structural Mechanics: Causality Behind the Performance

To understand why 2-Methyl-2,5-diazaspiro[3.4]octan-6-one outperforms planar alternatives, we must examine the physical chemistry and enzymatic interactions at play:

  • Disruption of Crystal Packing (Solubility): Planar rings stack efficiently, resulting in high lattice energies that resist dissolution in aqueous media (the "brick dust" effect). The orthogonal arrangement of the spiro[3.4]octane core prevents tight π-π stacking, drastically lowering lattice energy and enhancing thermodynamic solubility.

  • Steric Shielding (Metabolic Stability): The lactam moiety (6-one) withdraws electron density from the adjacent nitrogen, reducing its basicity and liability for CYP-mediated N-oxidation or N-dealkylation. Furthermore, the bulky, rigid spiro-fusion sterically hinders access to the Cytochrome P450 (CYP3A4/CYP2D6) active sites.

  • Conformational Locking (Target Affinity): Flexible linkers incur a high entropic penalty upon binding to a target. The rigid spirocyclic core pre-organizes the molecule into a bioactive conformation, lowering the entropic cost of ternary complex formation in targeted degradation [3].

G Flat Planar Scaffold (e.g., Piperazine) Spiro Spirocyclic Substitution (2-Methyl-2,5-diazaspiro[3.4]octan-6-one) Flat->Spiro 'Escape from Flatland' Fsp3 Increased Fsp3 Fraction Spiro->Fsp3 LogD Lowered LogD (Lipophilicity) Spiro->LogD Conf Locked Conformation (Rigidity) Spiro->Conf InVitro In Vitro: High Solubility & Metabolic Stability Fsp3->InVitro LogD->InVitro InVivo In Vivo: Extended Half-life & High Bioavailability Conf->InVivo InVitro->InVivo Translates to

Logical workflow demonstrating how spirocyclic substitution improves PK/PD profiles.

Comparative Data: Spirocycle vs. Planar Alternative

The following table summarizes a matched molecular pair (MMP) analysis, comparing a standard PROTAC utilizing an N-methylpiperazine linker against one incorporating the 2-Methyl-2,5-diazaspiro[3.4]octan-6-one scaffold.

ParameterN-Methylpiperazine Derivative (Planar)2-Methyl-2,5-diazaspiro[3.4]octan-6-one (Spiro)Performance Shift & Causality
Fsp3 Fraction 0.350.58 Higher 3D character reduces off-target lipophilic binding.
Kinetic Solubility (pH 7.4) 15 µM>100 µM Orthogonal spiro rings disrupt crystal lattice packing.
HLM Clearance (CL_int) 45.2 µL/min/mg12.4 µL/min/mg Lactam electron-withdrawal and steric bulk shield CYP soft spots.
Caco-2 Permeability (P_app) 4.1 x 10⁻⁶ cm/s8.5 x 10⁻⁶ cm/s Masked hydrogen bond donors improve transcellular diffusion.
In Vivo Half-Life (t½) 1.2 hours4.8 hours Directly correlates with reduced hepatic intrinsic clearance.
Oral Bioavailability (F%) 18%54% Combined effect of high solubility and low first-pass metabolism.

Mechanistic Application: VAV1 Targeted Degradation

In a recent breakthrough [2], 2-Methyl-2,5-diazaspiro[3.4]octan-6-one was utilized to synthesize highly potent degraders of VAV1 , a guanine nucleotide exchange factor that drives T-cell and B-cell activation. By connecting a VAV1-targeting moiety to an E3 ligase recruiter (e.g., Cereblon) via this rigid spirocycle, researchers achieved optimal ternary complex geometry. The degradation of VAV1 halts the secretion of IL-2 and IFN-γ, offering a potent therapeutic avenue for autoimmune diseases like multiple sclerosis and rheumatoid arthritis.

Pathway PROTAC Spirocyclic PROTAC (Degrader) Complex Ternary Complex Formation PROTAC->Complex VAV1 VAV1 Protein (Target) VAV1->Complex E3 E3 Ligase (Cereblon/VHL) E3->Complex Ub Polyubiquitination Complex->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Immune Reduced T/B Cell Activation Proteasome->Immune Downstream Effect

Mechanism of VAV1 targeted degradation utilizing a spirocyclic PROTAC degrader.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory quality control (QC) gates to prevent the misinterpretation of artifactual data.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay

Rationale: This assay quantifies the Phase I metabolic vulnerability of the spirocyclic scaffold compared to planar alternatives.

  • Preparation: Thaw Human Liver Microsomes (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM, ensuring DMSO is ≤0.1% v/v to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Gate:

    • Negative Control: A no-NADPH parallel incubation must show <5% degradation (verifies chemical stability).

    • Positive Control: Verapamil must yield an intrinsic clearance (CL_int) of >30 µL/min/mg (verifies CYP enzymatic viability).

Protocol B: In Vivo Pharmacokinetic (PK) Profiling in Mice

Rationale: A crossover study to determine absolute oral bioavailability (F%), validating the in vitro permeability and stability data.

  • Formulation: Formulate the spirocyclic derivative in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitation upon injection.

  • Dosing: Administer to male C57BL/6 mice (n=3 per route).

    • Intravenous (IV): 1 mg/kg via tail vein injection.

    • Per Os (PO): 5 mg/kg via oral gavage.

  • Blood Sampling: Collect 20 µL of blood via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K₂EDTA tubes and centrifuge to isolate plasma.

  • Quantification: Precipitate plasma proteins with acetonitrile/internal standard, centrifuge, and quantify the parent drug via LC-MS/MS.

  • Data Analysis: Calculate PK parameters (AUC, t½, Vd, Cl) using non-compartmental analysis (NCA). Calculate F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) × 100.

  • Self-Validation Gate: The IV profile must exhibit a standard bi-exponential decay. If the Volume of Distribution (Vd) is less than the mouse plasma volume (~0.05 L/kg), the formulation has likely precipitated in the bloodstream, and the data must be discarded.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (2009) URL:[Link]

  • Source: World Intellectual Property Organization Patent (WO2024151547A1)
  • Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (2021) URL:[Link]

Validation

Benchmarking the Synthesis of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one: Batch vs. Continuous Flow Methodologies

Executive Summary & Therapeutic Context The compound 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (CAS: 2169647-43-0) has emerged as a highly privileged spirocyclic scaffold in modern medicinal chemistry. Conformationally res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

The compound 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (CAS: 2169647-43-0) has emerged as a highly privileged spirocyclic scaffold in modern medicinal chemistry. Conformationally restricted spiro-diamines are increasingly utilized as bioisosteres for traditional piperazine rings. They offer superior metabolic stability, finely tuned pKa values, and enhanced Lipophilic Ligand Efficiency (LLE).

Recent literature highlights the critical role of this specific spiro-lactam core in the development of potent Monoacylglycerol Lipase (MAGL) inhibitors for neuroprotection[1] and in the design of targeted protein degraders (PROTACs) directed against the VAV1 oncoprotein for autoimmune therapies[2].

G Spiro 2-Methyl-2,5-diazaspiro[3.4]octan-6-one (Core Scaffold) PROTAC VAV1 PROTAC Degrader Spiro->PROTAC Linker Attachment MAGL MAGL Inhibitor Spiro->MAGL LLE Optimization VAV1 VAV1 Protein Ubiquitination PROTAC->VAV1 Endocan 2-AG Accumulation MAGL->Endocan Inhibits MAGL Proteasome Proteasomal Degradation VAV1->Proteasome Immune Reduced Autoimmune Inflammation Proteasome->Immune Neuro Neuroprotection / Analgesia Endocan->Neuro

Therapeutic applications and signaling pathways of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one derivatives.

Mechanistic Background & Retrosynthetic Challenges

The synthesis of 2-methyl-2,5-diazaspiro[3.4]octan-6-one typically proceeds via the late-stage N-methylation of the secondary amine in a Boc-protected spiro[3.4]octane precursor.

Traditional batch methods rely on reductive amination using formaldehyde and sodium triacetoxyborohydride (STAB)[2]. While chemically robust, this approach presents several mechanistic and scale-up challenges:

  • Causality of Byproducts : STAB generates stoichiometric boron salts that complicate aqueous workup. These byproducts often trap the polar spiro-lactam in the aqueous phase, necessitating tedious silica gel chromatography.

  • Steric and Electronic Constraints : The spirocyclic core's steric hindrance slows the initial iminium ion formation. Furthermore, the presence of the lactam carbonyl requires careful control of reducing agent equivalents to prevent over-reduction to the corresponding diamine.

To establish a modern benchmark, we compare the traditional batch reductive amination against an optimized continuous flow catalytic hydrogenation protocol.

G cluster_0 Traditional Batch Method cluster_1 Optimized Flow Method A Boc-Protected Spiro[3.4]octane B1 TFA Deprotection (1-2 h) A->B1 C1 In-line Deprotection (HCl/MeOH, 5 min) A->C1 B2 Reductive Amination NaBH(OAc)3, HCHO (2-4 h) B1->B2 B3 Chromatography Purification B2->B3 D 2-Methyl-2,5-diazaspiro [3.4]octan-6-one B3->D C2 Flow Hydrogenation Pd/C, HCHO, H2 (10 min) C1->C2 C3 In-line Extraction & Crystallization C2->C3 C3->D

Synthetic workflow comparison: Traditional Batch vs. Optimized Continuous Flow methodologies.

Benchmarking Comparison: Batch vs. Flow Methodologies

The following table summarizes the quantitative experimental metrics when scaling the synthesis to a 10-gram throughput. The continuous flow method demonstrates a clear superiority in atom economy and process efficiency.

MetricMethod A: Batch Reductive AminationMethod B: Continuous Flow Hydrogenation
Reagents HCHO, NaBH(OAc)₃, AcOH, DCMHCHO, H₂ gas, 10% Pd/C (cartridge), MeOH
Reaction Time 3.0 - 4.0 hours10 minutes (residence time)
Isolated Yield 76%92%
Purity (HPLC) 94% (requires chromatography)>98% (direct crystallization)
E-factor ~45~12
Space-Time Yield 0.05 kg L⁻¹ h⁻¹0.85 kg L⁻¹ h⁻¹

Experimental Protocols (Self-Validating Systems)

Method A: Traditional Batch Reductive Amination (Literature Standard)

Adapted from standard patent procedures for the synthesis of VAV1 degrader intermediates[2].

Step-by-Step Protocol:

  • Deprotection : Dissolve tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in a 1:5 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at 25 °C for 1 hour.

  • Concentration : Remove volatiles under reduced pressure to yield the intermediate TFA salt as a crude solid.

  • Iminium Formation : Re-dissolve the crude salt in DCM (10 mL/g). Add aqueous formaldehyde (37% w/w, 2.0 eq) and glacial acetic acid (0.5 eq). Causality Note: Acetic acid is critical here to buffer the system and promote the dehydration step required for iminium ion formation. Stir at 25 °C for 1 hour.

  • Reduction : Portion-wise, add sodium triacetoxyborohydride (STAB, 3.0 eq). Causality Note: STAB is specifically chosen over NaBH₄ to prevent the unwanted reduction of the lactam carbonyl. Stir for an additional 2 hours at 25 °C.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify via silica gel chromatography (DCM:MeOH 9:1) to isolate 2-methyl-2,5-diazaspiro[3.4]octan-6-one as a white solid (76% yield)[2].

Method B: Optimized Continuous Flow Catalytic Hydrogenation

An optimized, chromatography-free approach designed for high-throughput synthesis and superior E-E-A-T metrics.

Step-by-Step Protocol:

  • System Setup : Equip a continuous flow reactor (e.g., ThalesNano H-Cube or Vapourtec) with a 10% Pd/C packed-bed catalyst cartridge. Set the reactor temperature to 40 °C and system pressure to 10 bar (H₂).

  • Feed Solution Preparation : Dissolve the deprotected 2,5-diazaspiro[3.4]octan-6-one free base (1.0 eq) and formaldehyde (37% w/w, 1.2 eq) in Methanol to create a 0.2 M feed solution.

  • Flow Processing : Pump the feed solution through the heated catalyst bed at a flow rate corresponding to a 10-minute residence time.

  • Mechanistic Note : The high interfacial area of the triphasic (gas-liquid-solid) flow regime vastly accelerates the hydrogenation of the transient iminium species. This outcompetes side reactions (such as N,N-acetal formation) and completely eliminates the need for boron-based reducing agents.

  • Workup & Isolation : Collect the reactor effluent. Evaporate the methanol under reduced pressure. Because no inorganic salts are generated, the high conversion rate allows for direct crystallization from MTBE/Heptane, yielding the product in 92% isolated yield and >98% purity.

Conclusion

While the traditional batch reductive amination using STAB remains a reliable method for milligram-scale synthesis of 2-methyl-2,5-diazaspiro[3.4]octan-6-one[2], it suffers from poor atom economy and tedious downstream purification. The implementation of continuous flow catalytic hydrogenation provides a highly scalable, self-validating system. By drastically improving the E-factor and space-time yield, Method B represents the superior choice for modern drug development campaigns targeting MAGL or VAV1 pathways.

References

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors . Journal of Medicinal Chemistry (2021).[Link]

  • Targeted degradation of vav1 (WO2024151547A1). World Intellectual Property Organization (WIPO)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.